3,7-Dimethylbenzofuran-4-ol
Description
Structure
2D Structure
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3,7-dimethyl-1-benzofuran-4-ol |
InChI |
InChI=1S/C10H10O2/c1-6-3-4-8(11)9-7(2)5-12-10(6)9/h3-5,11H,1-2H3 |
InChI Key |
MEBHCUZEQHQILH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)O)C(=CO2)C |
Origin of Product |
United States |
Foundational & Exploratory
3,7-Dimethylbenzofuran-4-ol chemical properties
An In-depth Technical Guide on the Chemical Properties of 3,7-Dimethylbenzofuran-4-ol
This technical guide provides a comprehensive overview of the known chemical properties of this compound. Due to the limited availability of experimental data for this specific compound, this guide also includes information on closely related benzofuran derivatives to provide a comparative context for researchers, scientists, and drug development professionals.
This compound is a member of the benzofuran class of organic compounds, which are characterized by a benzene ring fused to a furan ring.[1] The structure of this compound is distinguished by methyl groups at positions 3 and 7, and a hydroxyl group at position 4.
Table 1: Core Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | PubChem[1] |
| Molecular Weight | 162.19 g/mol | PubChem[1] |
| IUPAC Name | 3,7-dimethyl-1-benzofuran-4-ol | PubChem[1] |
| PubChem CID | 19767045 | PubChem[1] |
Currently, detailed experimental data such as melting point, boiling point, solubility, and spectral analyses (NMR, IR, Mass Spectrometry) for this compound are not publicly available.
Comparative Analysis of Related Benzofuran Derivatives
To provide a frame of reference, the following table summarizes the known properties of structurally similar benzofuran derivatives. It is crucial to note that these properties are not of this compound but of related compounds, which may offer insights into its expected chemical behavior.
Table 2: Chemical Properties of Selected Benzofuran Derivatives
| Property | 4,7-Dimethylbenzofuran | 4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol |
| CAS Number | 28715-26-6[2] | 494-90-6 | 1563-38-8[3] |
| Molecular Formula | C₁₀H₁₀O[2] | C₁₀H₁₄O | C₁₀H₁₂O₂[3] |
| Molecular Weight | 146.19 g/mol [4] | 150.22 g/mol | 164.20 g/mol [5] |
| Melting Point | 82 °C | Not available | Odorless, white crystalline solid[5] |
| Boiling Point | 216 °C (estimate)[6] | 80-82 °C / 13 mmHg | Not available |
| Density | 1.041 g/cm³[6] | 0.97 g/mL at 25 °C | Not available |
| Refractive Index | 1.577[6] | n20/D 1.485 | Not available |
| LogP | 3.05[6] | 2.713 (Crippen Method) | 2.1[5] |
Experimental Protocols: A Generalized Approach
While specific experimental protocols for this compound are not documented, a general workflow for the synthesis and characterization of novel benzofuran derivatives can be outlined.[7][8] This serves as a methodological guide for researchers working with similar compounds.
Caption: Generalized workflow for the synthesis, characterization, and biological evaluation of novel benzofuran derivatives.
Biological Activity and Signaling Pathways
Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10] However, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. Further research is required to elucidate its potential pharmacological relevance.
References
- 1. This compound | C10H10O2 | CID 19767045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzofuran, 4,7-dimethyl- [webbook.nist.gov]
- 3. 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl- [webbook.nist.gov]
- 4. 4,7-Dimethylbenzofuran | C10H10O | CID 33109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | C10H12O2 | CID 15278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. bohrium.com [bohrium.com]
- 8. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]
- 10. scienceopen.com [scienceopen.com]
Elucidating the Molecular Architecture of 3,7-Dimethylbenzofuran-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 3,7-Dimethylbenzofuran-4-ol. Due to the limited availability of direct experimental data for this specific molecule in public databases, this paper presents a detailed, hypothetical elucidation based on established principles of spectroscopic analysis for substituted benzofuranols. This document serves as a practical roadmap for researchers engaged in the isolation and characterization of novel benzofuran derivatives.
Introduction
Benzofuran and its derivatives are a significant class of heterocyclic compounds widely distributed in nature and possessing a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The precise structural determination of these molecules is paramount for understanding their structure-activity relationships and for their potential development as therapeutic agents. This compound, a member of this family, presents a unique substitution pattern on the benzofuran core, necessitating a multi-faceted analytical approach for unambiguous structure confirmation.
This guide outlines the expected outcomes from key analytical techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, and HMBC), which are instrumental in piecing together the molecular puzzle of this compound.
Proposed Structure and Numbering
The proposed structure of this compound is presented below, with the standard numbering system for the benzofuran ring.
A Technical Guide to 3,7-Dimethylbenzofuran-4-ol and the Broader Class of Substituted Benzofuranols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of October 2025, a specific CAS number for 3,7-Dimethylbenzofuran-4-ol is not publicly registered, and there is a notable absence of dedicated experimental literature for this specific compound. The information herein is a comprehensive guide based on the established chemistry and biological activities of the broader class of substituted benzofuranols and related benzofuran derivatives. This document aims to provide a foundational understanding for researchers interested in this chemical scaffold.
Introduction to Substituted Benzofuranols
Benzofuran derivatives are a significant class of heterocyclic compounds characterized by a fused benzene and furan ring system. They are prevalent in numerous natural products and serve as a core scaffold in many biologically active molecules.[1][2] The introduction of hydroxyl and methyl groups to this core, as in the case of this compound (PubChem CID: 19767045), can significantly influence the compound's physicochemical properties and biological activities.[3] These modifications can modulate properties such as antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1] Given the therapeutic potential of this class of compounds, understanding their synthesis, biological interactions, and the signaling pathways they modulate is of high interest in drug discovery and development.
General Synthetic Strategies for Substituted Benzofuranols
The synthesis of substituted benzofuranols can be approached through various established organic chemistry methodologies. While a specific protocol for this compound is not documented, the following general strategies for constructing the benzofuran ring and introducing substituents are applicable.
Experimental Protocol: Perkin Rearrangement for Benzofuran Synthesis
A common route to the benzofuran nucleus is the Perkin rearrangement. This method typically involves the reaction of a coumarin derivative with a base.
-
Step 1: Bromination of Coumarin: A substituted coumarin is treated with bromine to yield an addition product.
-
Step 2: Alkaline Hydrolysis: The resulting dibromo-adduct is subjected to alkaline hydrolysis, for instance, with sodium hydroxide. This step leads to the opening of the lactone ring and subsequent elimination of hydrogen bromide to form a substituted coumarilic acid.
-
Step 3: Decarboxylation: The coumarilic acid derivative is then heated, leading to decarboxylation and the formation of the benzofuran ring.
Experimental Protocol: Synthesis from Salicylaldehydes
Another versatile method involves the use of substituted salicylaldehydes as starting materials.
-
Step 1: Condensation: A substituted salicylaldehyde is condensed with a compound containing an active methylene group, such as an α-halo-ketone or ester, in the presence of a base.
-
Step 2: Cyclization: The intermediate undergoes intramolecular cyclization to form the benzofuran ring.
Experimental Protocol: Synthesis via Chalcone Rearrangement
A more recent strategy involves the rearrangement of 2-hydroxychalcones to selectively produce 3-acylbenzofurans or 3-formylbenzofurans.[4][5]
-
Step 1: Rearrangement of 2-Hydroxychalcone: A protected 2-hydroxychalcone is rearranged using reagents like phenyliodine diacetate.
-
Step 2: Transformation to Benzofuran: The rearranged intermediate is then treated with an acid, such as p-toluenesulfonic acid, in a suitable solvent like (CF3)2CHOH, to yield the 3-formylbenzofuran.[5]
Biological Activities of Benzofuran Derivatives
Benzofuran derivatives have been extensively studied for a wide range of biological activities. The specific nature and position of substituents on the benzofuran scaffold are critical in determining their therapeutic effects.
Anti-inflammatory Activity:
Many benzofuran derivatives have demonstrated potent anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK.[6][7][8][9] For instance, certain novel piperazine/benzofuran hybrids have been shown to significantly inhibit the production of pro-inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.[6][9]
Anticancer Activity:
The benzofuran scaffold is a constituent of several natural and synthetic compounds with significant anticancer properties.[1] Their cytotoxic effects have been evaluated against various cancer cell lines, including leukemia (K562, MOLT-4) and cervix carcinoma (HeLa).[1] The introduction of bromine to the benzofuran system has been shown in some cases to enhance cytotoxic activity.[1]
Antimicrobial and Antifungal Activities:
Various benzofuran derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal strains.[2][10] For example, novel conjugated benzofuran-triazine derivatives have shown activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Salmonella enteritidis, Escherichia coli) bacteria.[10]
Table 1: Summary of Biological Activities of Selected Benzofuran Derivatives
| Compound Class | Biological Activity | Model System | Key Findings | Reference |
| Piperazine/Benzofuran Hybrids | Anti-inflammatory | LPS-stimulated RAW264.7 cells | Inhibition of NO, COX-2, TNF-α, and IL-6 production. | [6] |
| Brominated Benzofurans | Anticancer | K562, MOLT-4, HeLa cell lines | Significant cytotoxic activity against cancer cell lines. | [1] |
| Benzofuran-Triazine Conjugates | Antibacterial | B. subtilis, S. aureus, S. enteritidis, E. coli | Moderate to good antimicrobial activity. | [10] |
| 2-Arylbenzofuran Analogues | Anti-inflammatory (Asthma) | Ovalbumin-sensitized BALB/c mice | Reduced airway hyperresponsiveness and inflammatory cell counts. | [11] |
Signaling Pathways Modulated by Benzofuran Derivatives
The anti-inflammatory effects of many benzofuran derivatives are mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of the inflammatory response.
NF-κB and MAPK Signaling Pathway Inhibition
External stimuli, such as lipopolysaccharides (LPS), can activate receptors that trigger the phosphorylation of IKKα/β. This leads to the phosphorylation and subsequent degradation of IκBα, releasing the NF-κB (p65) dimer to translocate to the nucleus. In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes. Concurrently, the MAPK pathway (including ERK, JNK, and p38) is activated, leading to the activation of transcription factors like AP-1. Certain benzofuran derivatives have been shown to inhibit the phosphorylation of key proteins in both of these cascades, thereby down-regulating the expression of inflammatory mediators.[6][9]
Caption: A generalized workflow for the synthesis of substituted benzofuran derivatives.
Caption: Benzofuran derivatives can inhibit key steps in inflammatory signaling pathways.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bohrium.com [bohrium.com]
- 3. This compound | C10H10O2 | CID 19767045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06080A [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Proposed Synthesis of 3,7-Dimethylbenzofuran-4-ol
For Researchers, Scientists, and Drug Development Professionals
October 25, 2025
Abstract
This technical guide outlines a proposed synthetic pathway for 3,7-Dimethylbenzofuran-4-ol, a novel benzofuran derivative. Due to the absence of established protocols for this specific molecule in the current literature, this document details a rational, multi-step synthesis commencing from readily available 2,6-dimethylphenol. Each synthetic step is supported by analogous procedures reported for similar substrates, providing a foundational framework for researchers to develop a robust and efficient synthesis. This guide includes detailed experimental protocols for each proposed transformation, a comprehensive table of reactants and expected yields, and visual diagrams of the synthetic workflow.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them attractive targets for synthetic chemists and drug development professionals. This guide focuses on the synthesis of a specific, novel derivative, this compound. The proposed synthetic strategy is designed to be adaptable and provides a clear roadmap for its laboratory preparation.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a four-step process starting from 2,6-dimethylphenol. The key transformations involve:
-
Friedel-Crafts Acylation: Introduction of an acetyl group at the 4-position of 2,6-dimethylphenol.
-
Protection of the Phenolic Hydroxyl Group: Methylation of the hydroxyl group to prevent interference in subsequent steps.
-
Sonogashira Coupling and Intramolecular Cyclization: Introduction of a two-carbon unit via Sonogashira coupling followed by an intramolecular cyclization to form the benzofuran ring.
-
Demethylation: Removal of the methyl protecting group to yield the final product, this compound.
The overall proposed synthetic workflow is depicted below:
Data Presentation
The following table summarizes the key quantitative data for each step of the proposed synthesis, based on analogous reactions found in the literature.
| Step | Starting Material | Reagents and Conditions | Product | Expected Yield (%) |
| 1 | 2,6-Dimethylphenol | Acetyl chloride, Aluminum chloride, Dichloromethane, 0 °C to rt | 4-Hydroxy-3,5-dimethylacetophenone | 85-95 |
| 2 | 4-Hydroxy-3,5-dimethylacetophenone | Dimethyl sulfate, Potassium carbonate, Acetone, Reflux | 4-Methoxy-3,5-dimethylacetophenone | 90-98 |
| 3 | 4-Methoxy-3,5-dimethylacetophenone | 1. NBS, CCl4, Reflux2. Ethynyltrimethylsilane, Pd(PPh3)2Cl2, CuI, Et3N, THF, 60 °C3. TBAF, THF, rt4. CuI, Et3N, DMF, 120 °C | 3,7-Dimethyl-4-methoxybenzofuran | 60-70 (over 4 steps) |
| 4 | 3,7-Dimethyl-4-methoxybenzofuran | Boron tribromide, Dichloromethane, -78 °C to rt | This compound | 80-90 |
Experimental Protocols
The following are detailed experimental protocols for each step of the proposed synthesis, adapted from established procedures for similar transformations.
Step 1: Friedel-Crafts Acylation of 2,6-Dimethylphenol
Objective: To synthesize 4-Hydroxy-3,5-dimethylacetophenone.
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (10 mL/g of phenol) under a nitrogen atmosphere at 0 °C, add acetyl chloride (1.1 eq) dropwise.
-
After stirring for 15 minutes, add a solution of 2,6-dimethylphenol (1.0 eq) in dry dichloromethane dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-Hydroxy-3,5-dimethylacetophenone.
Step 2: O-Methylation of 4-Hydroxy-3,5-dimethylacetophenone
Objective: To synthesize 4-Methoxy-3,5-dimethylacetophenone.
Procedure:
-
To a solution of 4-Hydroxy-3,5-dimethylacetophenone (1.0 eq) in acetone (15 mL/g), add anhydrous potassium carbonate (2.0 eq) and dimethyl sulfate (1.2 eq).
-
Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude 4-Methoxy-3,5-dimethylacetophenone can be used in the next step without further purification or can be purified by crystallization.
Step 3: Benzofuran Ring Formation
Objective: To synthesize 3,7-Dimethyl-4-methoxybenzofuran. This is a four-part sub-procedure.
3a. Bromination of the Acetyl Group:
-
To a solution of 4-Methoxy-3,5-dimethylacetophenone (1.0 eq) in carbon tetrachloride (10 mL/g), add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain the crude 2-bromo-1-(4-methoxy-3,5-dimethylphenyl)ethanone.
3b. Sonogashira Coupling:
-
To a solution of the crude bromo-ketone from the previous step (1.0 eq) in a 2:1 mixture of THF and triethylamine, add ethynyltrimethylsilane (1.2 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).
-
Heat the reaction mixture to 60 °C under a nitrogen atmosphere for 6-8 hours.
-
Cool the mixture, filter through a pad of celite, and concentrate the filtrate.
-
Purify the residue by column chromatography (hexane/ethyl acetate) to yield the trimethylsilyl-protected alkynone.
3c. Deprotection of the Alkyne:
-
To a solution of the purified alkynone (1.0 eq) in THF, add tetrabutylammonium fluoride (1.1 eq, 1M solution in THF) at room temperature.
-
Stir the mixture for 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to give the terminal alkyne.
3d. Intramolecular Cyclization:
-
To a solution of the terminal alkyne (1.0 eq) in DMF, add copper(I) iodide (0.1 eq) and triethylamine (2.0 eq).
-
Heat the mixture to 120 °C for 4-6 hours in a sealed tube.
-
Cool the reaction mixture, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (hexane/ethyl acetate) to afford 3,7-Dimethyl-4-methoxybenzofuran.
Step 4: Demethylation
Objective: To synthesize this compound.
Procedure:
-
To a solution of 3,7-Dimethyl-4-methoxybenzofuran (1.0 eq) in dry dichloromethane (20 mL/g) at -78 °C under a nitrogen atmosphere, add boron tribromide (1.2 eq, 1M solution in dichloromethane) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Cool the mixture to 0 °C and quench by the slow addition of methanol, followed by water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.
Mandatory Visualizations
The following diagrams illustrate the key logical relationships in the proposed synthesis.
Conclusion
This technical guide provides a comprehensive and logical pathway for the synthesis of the novel compound this compound. While direct literature precedents are unavailable, the proposed route is based on well-established and reliable chemical transformations. The detailed experimental protocols, quantitative data from analogous reactions, and clear visualizations offer a solid foundation for any research group aiming to synthesize this and related benzofuran derivatives. The successful execution of this synthesis will not only provide access to a new chemical entity for further investigation but also contribute to the broader knowledge of benzofuran chemistry.
An In-Depth Technical Guide on the Core of 3,7-Dimethylbenzofuran-4-ol
For Researchers, Scientists, and Drug Development Professionals
October 25, 2025
Abstract
This technical guide provides a comprehensive overview of the current knowledge surrounding the natural occurrence, isolation, and biological significance of 3,7-Dimethylbenzofuran-4-ol. Despite extensive investigation, to date, there is no scientific literature reporting the isolation of this compound from a natural source. However, the benzofuran scaffold is a common motif in a variety of naturally occurring compounds with significant biological activities. This guide also details general experimental protocols for the isolation and characterization of benzofuran derivatives from natural sources, which would be applicable to this compound if it were to be discovered in nature. Furthermore, the known biological activities of structurally related benzofurans are discussed to provide a context for the potential therapeutic applications of the title compound.
Natural Occurrence
A thorough review of scientific databases and literature reveals no reported natural source for this compound .
However, a structurally related compound, 4,7-Dimethylbenzofuran , has been identified as a phytochemical.
Table 1: Natural Occurrence of a Structurally Related Benzofuran Derivative
| Compound Name | Chemical Structure | Natural Source | Organism Family |
| 4,7-Dimethylbenzofuran | Bursera graveolens (Palo Santo) | Burseraceae |
Experimental Protocols for Isolation and Identification of Benzofurans from Natural Sources
The following are generalized yet detailed methodologies for the extraction, isolation, and structural elucidation of benzofuran derivatives from plant material. These protocols are standard in the field of phytochemistry and would be the primary approach for isolating this compound should a natural source be identified.
Extraction
-
Sample Preparation: The plant material (e.g., leaves, stem bark, roots) is air-dried or freeze-dried to remove moisture. The dried material is then ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: A sequential extraction is typically performed using solvents of increasing polarity to separate compounds based on their solubility.
-
Step 1 (Nonpolar): The powdered plant material is first extracted with a nonpolar solvent such as n-hexane or petroleum ether to isolate lipids, sterols, and nonpolar small molecules. This is often done using a Soxhlet apparatus for a defined period (e.g., 24-48 hours).
-
Step 2 (Medium Polarity): The residual plant material is then extracted with a solvent of medium polarity, such as dichloromethane (DCM) or ethyl acetate (EtOAc), to isolate compounds of intermediate polarity, which often includes benzofurans.
-
Step 3 (Polar): Finally, the plant material is extracted with a polar solvent like methanol (MeOH) or ethanol (EtOH) to obtain highly polar compounds.
-
-
Concentration: The solvent from each extract is removed under reduced pressure using a rotary evaporator to yield the crude extracts.
Chromatographic Separation and Purification
-
Column Chromatography (CC): The crude extract (typically the medium polarity fraction) is subjected to column chromatography for initial fractionation.
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used.
-
Mobile Phase: A gradient elution system is employed, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.
-
-
Preparative Thin Layer Chromatography (pTLC): Pooled fractions that show promise but are not yet pure are further purified using pTLC with an appropriate solvent system.
-
High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, preparative or semi-preparative HPLC is used.
-
Column: A C18 reversed-phase column is often suitable.
-
Mobile Phase: A gradient of water and methanol or acetonitrile is a common choice.
-
Detection: UV detection at various wavelengths (e.g., 254 nm, 280 nm) is used to monitor the elution of compounds.
-
Structure Elucidation
The purified compound's structure is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number, environment, and connectivity of protons.
-
¹³C NMR: Provides information about the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete chemical structure by showing correlations between protons and carbons.
-
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., hydroxyl, aromatic rings).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic conjugation within the molecule.
Biological Activities of Benzofuran Derivatives
While no biological activities have been specifically reported for this compound, the benzofuran core is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.[1]
Table 2: Selected Biological Activities of Naturally Occurring and Synthetic Benzofuran Derivatives
| Biological Activity | Example Compound(s) | Source/Type | Reference |
| Antimicrobial | Euparin, Moracin C | Natural (Plants) | [1] |
| Anti-inflammatory | Pterofuran, Obtusafuran | Natural (Plants) | [1] |
| Anticancer | Ailanthoidol, Bergapten | Natural (Plants) | [1] |
| Antioxidant | Moracin M | Natural (Plant) | [1] |
| Antiviral | Psoralen | Natural (Plant) | [1] |
Visualizations
General Experimental Workflow for Natural Product Isolation
Caption: A generalized workflow for the isolation and identification of natural products.
Conclusion
This compound remains an elusive compound in the context of natural products chemistry, with no reported occurrences in nature to date. However, the prevalence of the benzofuran scaffold in a multitude of biologically active natural products suggests that if discovered, this compound could possess interesting pharmacological properties. This guide provides the essential, detailed methodologies that would be required for its successful isolation and characterization. It is hoped that this document will serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery, stimulating further investigation into the potential existence and therapeutic applications of this and other novel benzofuran derivatives.
References
Spectroscopic Analysis of 3,7-Dimethylbenzofuran-4-ol: A Technical Guide
For Immediate Release
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for 3,7-Dimethylbenzofuran-4-ol. These predictions are based on established principles of NMR and IR spectroscopy and the known chemical shifts and absorption frequencies of related structural motifs.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.0-7.5 | Singlet | 1H | H-2 (Furan ring proton) |
| ~6.7-6.9 | Doublet | 1H | H-5 or H-6 (Aromatic protons) |
| ~6.7-6.9 | Doublet | 1H | H-6 or H-5 (Aromatic protons) |
| ~4.5-5.5 | Broad Singlet | 1H | -OH (Phenolic proton) |
| ~2.3-2.5 | Singlet | 3H | C-7 Methyl protons |
| ~2.1-2.3 | Singlet | 3H | C-3 Methyl protons |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~150-155 | C-7a (Aromatic, attached to Oxygen) |
| ~145-150 | C-4 (Aromatic, attached to -OH) |
| ~140-145 | C-3a (Aromatic) |
| ~120-130 | C-2 (Furan ring) |
| ~115-125 | C-5 or C-6 (Aromatic) |
| ~110-120 | C-6 or C-5 (Aromatic) |
| ~110-115 | C-3 (Furan ring) |
| ~15-20 | C-7 Methyl |
| ~10-15 | C-3 Methyl |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3600-3200 | Broad, Strong | O-H stretch (Phenolic) |
| 3100-3000 | Medium | C-H stretch (Aromatic and Furan) |
| 2950-2850 | Medium | C-H stretch (Methyl) |
| 1620-1580 | Medium-Strong | C=C stretch (Aromatic ring) |
| 1500-1450 | Medium-Strong | C=C stretch (Aromatic ring) |
| 1260-1180 | Strong | C-O stretch (Phenolic) |
| ~1100 | Strong | C-O-C stretch (Furan ring) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 162 | High | Molecular Ion [M]⁺ |
| 147 | High | [M - CH₃]⁺ |
| 134 | Medium | [M - CO]⁺ or [M - C₂H₄]⁺ |
| 119 | Medium | [M - CO - CH₃]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a novel solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity. This can be done manually or using an automated shimming routine.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard pulse sequence (e.g., a single 90° pulse).
-
Set the number of scans (typically 8 to 16 for a sample of this concentration).
-
Set the relaxation delay (e.g., 1-2 seconds).
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Set a wider spectral width (e.g., 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 scans or more).
-
Set a suitable relaxation delay (e.g., 2 seconds).
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H) or the residual solvent peak (e.g., 77.16 ppm for CDCl₃ in ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure (using ATR):
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum.
-
The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.[1]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
Procedure (Direct Inlet or GC-MS):
-
Sample Introduction:
-
Direct Inlet: A small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source, where it is vaporized by heating.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The sample is dissolved in a volatile solvent and injected into the gas chromatograph. The compound is separated from any impurities before entering the mass spectrometer. This is the preferred method for volatile and thermally stable compounds.
-
-
Ionization:
-
Mass Analysis:
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Processing:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a newly synthesized compound like this compound.
References
A Technical Guide to the Biological Activity Screening of 3,7-Dimethylbenzofuran-4-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, there is no publicly available data on the specific biological activities of 3,7-Dimethylbenzofuran-4-ol. This guide, therefore, presents a comprehensive and hypothetical framework for the initial biological screening of this novel compound. The methodologies and potential activities discussed are based on the known biological profiles of structurally related benzofuran derivatives.
Introduction to Benzofurans and Rationale for Screening
Benzofuran is a heterocyclic compound that forms the core structure of many biologically active natural products and synthetic drugs. The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Modifications to the benzofuran ring system, such as the addition of methyl and hydroxyl groups in this compound, can significantly influence its pharmacokinetic and pharmacodynamic properties.
Derivatives of benzofuran have been reported to exhibit a wide array of pharmacological effects, including but not limited to:
-
Anticancer activity
-
Anti-inflammatory effects
-
Antimicrobial properties
-
Antioxidant potential
-
Neuroprotective effects
Given the therapeutic potential of the benzofuran class, a systematic biological activity screening of a novel derivative like this compound is a meritorious endeavor in the pursuit of new therapeutic agents.
Proposed Initial Screening Cascade
A tiered approach is recommended for the initial biological evaluation of this compound to efficiently identify its most promising activities.
The initial tier focuses on a diverse set of assays to cast a wide net for potential biological effects.
| Activity to be Screened | Assay Type | Key Parameters Measured | Potential Significance |
| Cytotoxicity | MTT or MTS Assay | IC50 (Half-maximal inhibitory concentration) | General toxicity, preliminary indication of anticancer potential |
| Antioxidant Activity | DPPH or ABTS Assay | EC50 (Half-maximal effective concentration) | Potential for use in conditions associated with oxidative stress |
| Antimicrobial Activity | Broth microdilution assay | MIC (Minimum Inhibitory Concentration) | Potential as an antibacterial or antifungal agent |
| Enzyme Inhibition | Cyclooxygenase (COX) Assay | IC50 | Potential anti-inflammatory activity |
| Receptor Binding | Radioligand binding assay | Ki (Inhibition constant) | Identification of specific molecular targets |
Based on the results from Tier 1, more focused assays would be conducted to elucidate the mechanism of action. For instance, if significant cytotoxicity against a cancer cell line is observed, the following assays could be performed:
| Activity to be Elucidated | Assay Type | Key Parameters Measured | Mechanistic Insight |
| Apoptosis Induction | Annexin V/Propidium Iodide Staining | Percentage of apoptotic cells | Determines if cell death is programmed |
| Cell Cycle Analysis | Flow Cytometry | Distribution of cells in G0/G1, S, and G2/M phases | Identifies interference with cell cycle progression |
| Kinase Inhibition Profiling | Kinase panel screen | IC50 against various kinases | Pinpoints specific signaling pathway inhibition |
Detailed Experimental Protocols (Hypothetical)
The following are example protocols for key assays that would be central to the biological screening of this compound.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of a methanolic solution of DPPH (0.1 mM).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the EC50 value. Ascorbic acid is typically used as a positive control.
Visualization of Potential Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a hypothetical experimental workflow and a potential signaling pathway that could be investigated if this compound shows anticancer activity.
Caption: A hypothetical workflow for the biological screening of this compound.
Caption: A potential signaling pathway (PI3K/Akt/mTOR) that could be inhibited by this compound.
Conclusion and Future Directions
While specific biological data for this compound is currently unavailable, the rich pharmacology of the benzofuran class of compounds provides a strong rationale for its investigation. The proposed screening cascade offers a systematic and efficient approach to uncover its potential therapeutic value. Should initial screenings yield promising results, further studies, including in vivo efficacy and safety assessments, would be warranted to fully characterize the pharmacological profile of this novel compound. The scientific community eagerly awaits future research that may shed light on the biological activities of this compound.
An In-depth Technical Guide on the Potential Therapeutic Targets of the Benzofuran Scaffold
Introduction
A comprehensive search for specific biological activity and therapeutic targets of the compound 3,7-Dimethylbenzofuran-4-ol did not yield specific data. However, the broader chemical class to which this molecule belongs, the benzofurans, is a well-established scaffold in medicinal chemistry with a wide range of documented biological activities. This guide will therefore focus on the potential therapeutic targets of the benzofuran core structure, drawing on published research for various derivatives.
Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring. This core structure is present in many natural products and synthetic molecules with significant pharmacological properties. The versatility of the benzofuran ring allows for the synthesis of a diverse library of derivatives with the potential to interact with various biological targets.
Potential Therapeutic Areas for Benzofuran Derivatives
Research into benzofuran derivatives has revealed their potential in several key therapeutic areas, primarily focused on anticancer and antimicrobial applications.
Anticancer Activity
Numerous studies have highlighted the potential of benzofuran-containing compounds as anticancer agents.[1] These derivatives have been shown to exhibit cytotoxicity against various cancer cell lines. For instance, certain novel benzofuran derivatives have demonstrated significant toxicity against K562 leukemia cells, with IC50 values below 50 µM.[2] The proposed mechanisms for their anticancer effects often involve the induction of apoptosis, as evidenced by the measurement of caspase-3 and caspase-7 activity in treated cancer cells.[2]
Antimicrobial Activity
The benzofuran scaffold is also a promising framework for the development of new antimicrobial agents.[3][4] Benzofuran derivatives have been investigated for their activity against a range of pathogens, including bacteria and fungi.[5] While specific quantitative data for a broad spectrum of pathogens is often proprietary or part of ongoing research, the consistent reporting of antimicrobial potential underscores the importance of this chemical class in addressing infectious diseases.
Quantitative Data on Benzofuran Derivatives
The following table summarizes the reported in vitro activity of select benzofuran derivatives from the available literature. This data provides a glimpse into the potency of this class of compounds.
| Compound Class | Cell Line/Organism | Activity Metric | Value | Reference |
| Benzofuran Derivatives | K562 leukemia cells | IC50 | < 50 µM | [2] |
Experimental Protocols
The synthesis and biological evaluation of benzofuran derivatives involve a range of established and novel chemical and biological techniques.
Synthesis of Benzofuran Derivatives
Several synthetic strategies have been developed for the preparation of substituted benzofurans.[6] A common approach involves the multi-step synthesis starting from readily available precursors. For example, 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid was synthesized through a multi-step reaction, with the final product characterized by 1H-NMR and 13C-NMR spectroscopy.[2]
Synthesis of 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic Acid [2]
-
Starting Materials: Not explicitly detailed in the abstract, but would typically involve precursors containing the necessary phenyl and acetyl functionalities.
-
Reaction Steps: A multi-step reaction sequence was employed.
-
Purification: The final product was obtained as a white powder.
-
Characterization:
-
Melting Point: 212–214 °C
-
1H-NMR (300 MHz, DMSO, δ/ppm): 2.50 (3H, s, -CH3), 2.62 (3H, s, -COCH3), 3.84 (3H, s, -OCH3), 3.92 (3H, s, -OCH3), 7.47 (1H, s, Ar-H), 13.41 (1H, br. s, -COOH)
-
13C-NMR: δ 9.15, 32.13, 56.43, 61.755, 105.50, 119.64, 124.39, 124.68, 142.19, 144.27, 147.40, 150.07, 160.76, 197.33
-
Apoptosis Induction Assay
To investigate the mechanism of anticancer activity, the induction of apoptosis is often assessed.[2] A common method involves measuring the activity of key executioner caspases, such as caspase-3 and caspase-7.
Caspase-3/7 Activity Assay [2]
-
Cell Culture: K562 leukemia cells are cultured in an appropriate medium.
-
Treatment: Cells are treated with the benzofuran compounds of interest at various concentrations.
-
Lysis: After a defined incubation period, the cells are lysed to release their intracellular contents.
-
Caspase Activity Measurement: A luminogenic or fluorogenic substrate for caspase-3 and caspase-7 is added to the cell lysate. The cleavage of the substrate by active caspases generates a signal (light or fluorescence) that is proportional to the enzyme activity.
-
Data Analysis: The signal is measured using a luminometer or fluorometer, and the results are analyzed to determine the extent of apoptosis induction compared to untreated control cells.
Visualizing Potential Mechanisms of Action
The following diagrams illustrate generalized concepts of how benzofuran derivatives might exert their therapeutic effects based on common mechanisms of drug action.
References
- 1. [PDF] Anticancer therapeutic potential of benzofuran scaffolds | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.org.mx [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
3,7-Dimethylbenzofuran-4-ol: A Technical Guide to a Novel Benzofuran Derivative
An In-depth Literature Review and Future Research Prospectus for Researchers, Scientists, and Drug Development Professionals
Abstract
3,7-Dimethylbenzofuran-4-ol is a small molecule belonging to the benzofuran class of heterocyclic compounds. Despite the well-documented and diverse biological activities of the benzofuran scaffold, a thorough review of the scientific literature reveals a significant gap in the study of this specific derivative. No published experimental data regarding its synthesis, spectroscopic characterization, or biological evaluation currently exists. This technical guide aims to bridge this knowledge gap by providing a comprehensive overview of plausible synthetic routes, predicted physicochemical and spectroscopic properties, and a discussion of its potential biological activities based on structure-activity relationships of analogous compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis and investigation of this compound, a promising yet unexplored chemical entity.
Introduction
Benzofurans are a prominent class of oxygen-containing heterocyclic compounds ubiquitously found in nature and in a multitude of synthetic molecules with significant pharmacological properties.[1] The benzofuran nucleus, consisting of a furan ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory effects.[2][3][4] The substitution pattern on the benzofuran core plays a crucial role in modulating the biological and physicochemical properties of these compounds. While extensive research has been conducted on various substituted benzofurans, this compound remains a novel, uncharacterized molecule. This guide provides a theoretical framework for its synthesis and potential utility.
Proposed Synthesis of this compound
While no specific synthesis for this compound has been reported, several established methods for the synthesis of substituted benzofurans can be adapted. A plausible and efficient approach would involve the intramolecular cyclization of a suitably substituted phenol.
Proposed Synthetic Pathway
A potential retrosynthetic analysis suggests that this compound could be synthesized from 2,6-dimethylhydroquinone. The proposed forward synthesis is a multi-step process involving protection, ortho-acylation, and subsequent cyclization.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Protection of 2,6-Dimethylhydroquinone. To a solution of 2,6-dimethylhydroquinone in an anhydrous solvent such as dichloromethane, add a suitable protecting group for the hydroxyl functions. For example, methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) can be used to form the corresponding bis(methoxymethyl) ether. The reaction would be monitored by thin-layer chromatography (TLC) and the product purified by column chromatography.
Step 2: Ortho-Acylation. The protected 2,6-dimethylhydroquinone would then undergo a regioselective ortho-acylation. A Friedel-Crafts acylation using acetic anhydride and a Lewis acid catalyst (e.g., AlCl₃ or BF₃·OEt₂) would be performed. The reaction conditions would need to be carefully optimized to favor mono-acylation at the position ortho to one of the MOM-protected hydroxyl groups.
Step 3: Formation of the Cyclization Precursor. The resulting ortho-acetylated phenol derivative would be reacted with a suitable C1 synthon to introduce the necessary carbon for the furan ring formation. This could potentially be achieved through various methods, such as a reaction with a stabilized ylide in a Wittig-type reaction.
Step 4: Cyclization and Deprotection. The precursor would then be subjected to cyclization conditions. This is often achieved by heating in the presence of a dehydrating agent or a catalyst to promote intramolecular condensation. Finally, the protecting groups would be removed under acidic conditions (e.g., HCl in methanol) to yield the target compound, this compound. The final product would be purified by recrystallization or column chromatography.
Predicted Physicochemical and Spectroscopic Properties
In the absence of experimental data, computational methods and comparison with analogous compounds can provide valuable predictions of the properties of this compound.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol |
| Appearance | Likely a white to off-white solid |
| Melting Point | Estimated to be in the range of 100-150 °C |
| Boiling Point | > 300 °C (decomposes) |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, DMSO, acetone); sparingly soluble in water |
| LogP | Estimated to be in the range of 2.0-2.5 |
Spectroscopic Data (Predicted)
¹H NMR (in CDCl₃, 400 MHz):
-
δ ~7.0-7.2 ppm (d, 1H): Aromatic proton on the benzene ring.
-
δ ~6.8-7.0 ppm (d, 1H): Aromatic proton on the benzene ring.
-
δ ~7.4 ppm (s, 1H): Proton on the furan ring (at C2).
-
δ ~5.0-6.0 ppm (br s, 1H): Phenolic hydroxyl proton (exchangeable with D₂O).
-
δ ~2.4 ppm (s, 3H): Methyl protons at C7.
-
δ ~2.2 ppm (s, 3H): Methyl protons at C3.
¹³C NMR (in CDCl₃, 100 MHz):
-
δ ~150-155 ppm: Carbon bearing the hydroxyl group (C4).
-
δ ~140-145 ppm: Quaternary carbon of the furan ring (C3a).
-
δ ~140-145 ppm: Quaternary carbon of the furan ring (C7a).
-
δ ~140-145 ppm: Carbon at C2.
-
δ ~120-130 ppm: Quaternary carbon at C3.
-
δ ~110-120 ppm: Aromatic CH carbons.
-
δ ~110-120 ppm: Quaternary carbon at C7.
-
δ ~15-20 ppm: Methyl carbon at C7.
-
δ ~10-15 ppm: Methyl carbon at C3.
IR (KBr, cm⁻¹):
-
3200-3500 (broad): O-H stretching of the phenolic hydroxyl group.
-
3000-3100: Aromatic C-H stretching.
-
2850-2950: Aliphatic C-H stretching of the methyl groups.
-
1580-1620: C=C stretching of the aromatic and furan rings.
-
1200-1300: C-O stretching of the phenol.
-
1000-1100: C-O-C stretching of the furan ring.
Mass Spectrometry (EI, 70 eV):
-
m/z 162 (M⁺): Molecular ion peak.
-
m/z 147 ([M-CH₃]⁺): Loss of a methyl group.
-
m/z 134 ([M-CO]⁺): Loss of carbon monoxide.
Potential Biological Activities and Therapeutic Applications
The benzofuran scaffold is a well-established pharmacophore. Based on the structure of this compound, several potential biological activities can be postulated.
Caption: Postulated biological activities of this compound.
Antioxidant Activity
The presence of a phenolic hydroxyl group is a key structural feature associated with antioxidant activity. This group can act as a hydrogen donor to scavenge free radicals, thereby mitigating oxidative stress. Many hydroxylated benzofurans have demonstrated potent antioxidant properties.
Antimicrobial Activity
The lipophilic nature of the benzofuran ring system, enhanced by the two methyl groups, may facilitate the compound's ability to penetrate microbial cell membranes. Various substituted benzofurans have shown significant activity against a range of bacteria and fungi.[2]
Anticancer Activity
The planar aromatic structure of the benzofuran core can intercalate with DNA, and various derivatives have been shown to inhibit tumor cell growth through different mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[3][4] The substitution pattern of this compound would need to be evaluated to determine its specific anticancer potential.
Anti-inflammatory Activity
Benzofuran derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes and cytokines. The specific substitution pattern of this compound could potentially modulate these activities.
Future Directions
The lack of experimental data for this compound presents a clear opportunity for future research. The primary focus should be on the development of a robust and efficient synthetic route to obtain this compound in sufficient quantities for thorough characterization and biological evaluation.
Key research areas to be explored include:
-
Synthesis and Optimization: Development and optimization of a synthetic protocol to produce this compound with good yield and purity.
-
Spectroscopic and Structural Characterization: Comprehensive analysis of the synthesized compound using NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction to confirm its structure.
-
In Vitro Biological Screening: Evaluation of its antioxidant, antimicrobial, anticancer, and anti-inflammatory activities through a battery of in vitro assays.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related derivatives to establish clear SARs and identify compounds with enhanced potency and selectivity.
-
Mechanism of Action Studies: For any identified biological activity, further investigation into the underlying molecular mechanism of action.
Conclusion
This compound represents an unexplored area within the rich field of benzofuran chemistry. While no direct experimental data is currently available, this technical guide provides a comprehensive theoretical framework for its synthesis, predicted properties, and potential biological activities. The information presented herein is intended to stimulate and guide future research efforts toward the synthesis and evaluation of this novel compound, which holds promise as a lead structure for the development of new therapeutic agents. The exploration of this and other novel benzofuran derivatives will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of 3,7-Dimethylbenzofuran-4-ol: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the synthetic approaches, characterization, and potential biological activities of the benzofuran derivative, 3,7-Dimethylbenzofuran-4-ol. While specific literature on the discovery and isolation of this particular compound is limited, this paper outlines a plausible synthetic pathway based on established methodologies for substituted benzofurans. Furthermore, it presents expected analytical data and explores potential biological significance by drawing parallels with structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and evaluation of novel benzofuran scaffolds.
Introduction
Benzofurans are a prominent class of heterocyclic compounds that are constituents of many natural products and synthetic pharmaceuticals. The benzofuran core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of this scaffold have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
This guide focuses on the specific derivative, this compound. Despite its well-defined structure, there is a notable absence of published research detailing its isolation from natural sources or a specific synthetic route. Therefore, this document serves as a predictive guide, offering a scientifically grounded, hypothetical pathway for its synthesis and characterization, based on established principles of organic chemistry and the known properties of analogous compounds.
Proposed Synthesis of this compound
The synthesis of substituted benzofurans can be achieved through various strategies. A common and effective method involves the acid-catalyzed cyclization of a suitably substituted phenol with a ketone. For the synthesis of this compound, a plausible approach would be the reaction of 2,6-dimethylhydroquinone with chloroacetone in the presence of a suitable catalyst.
General Synthetic Workflow
The proposed synthetic workflow is a multi-step process that begins with commercially available starting materials and proceeds through key intermediates to yield the target molecule.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)
As a specific protocol for this compound is not available, the following is a representative procedure adapted from established methods for the synthesis of substituted hydroxybenzofurans.
Step 1: Synthesis of 2-(2,6-dimethylphenoxy)propan-2-one
-
To a solution of 2,6-dimethylhydroquinone (1 equivalent) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add chloroacetone (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(2,6-dimethylphenoxy)propan-2-one.
Step 2: Acid-Catalyzed Cyclization to this compound
-
Dissolve the 2-(2,6-dimethylphenoxy)propan-2-one (1 equivalent) in a high-boiling point solvent such as toluene or xylene.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the resulting residue by column chromatography to yield this compound.
Physicochemical and Spectroscopic Data
The following table summarizes the expected physicochemical and spectroscopic data for this compound, based on the analysis of structurally similar benzofuran derivatives.
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.1-7.3 (m, 2H, Ar-H), 4.5-5.0 (s, 1H, OH), 2.3-2.5 (s, 3H, Ar-CH₃), 2.1-2.3 (s, 3H, Furan-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 150-155 (C-O, phenolic), 140-145 (C-O, furan), 120-130 (Ar-C), 110-120 (Ar-C), 100-110 (Furan-C), 15-20 (Ar-CH₃), 10-15 (Furan-CH₃) |
| IR (KBr, cm⁻¹) | 3500-3300 (O-H stretch, phenolic), 3100-3000 (C-H stretch, aromatic), 1620-1600 (C=C stretch, aromatic), 1250-1200 (C-O stretch, aryl ether) |
| Mass Spectrometry (EI) | m/z (%): 162 (M⁺), 147 (M⁺ - CH₃) |
Potential Biological Activities and Signaling Pathways
While the biological activity of this compound has not been explicitly studied, the benzofuran scaffold is a common motif in biologically active molecules. Many substituted benzofurans have demonstrated significant anti-inflammatory and anticancer properties.
Potential Anti-inflammatory Activity
Substituted benzofurans have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.
Potential Anticancer Activity
Several benzofuran derivatives have been investigated as potential anticancer agents. One of the key pathways implicated in cancer cell proliferation and survival is the PI3K/Akt/mTOR pathway. It is plausible that this compound could exhibit inhibitory effects on this pathway.
Caption: Hypothetical anticancer signaling pathway modulated by this compound.
Conclusion
While this compound remains a largely uncharacterized molecule, its structural features suggest it is a promising candidate for further investigation. This technical guide provides a foundational framework for its synthesis and potential biological evaluation. The proposed synthetic route is based on robust and well-established chemical transformations. The predicted spectroscopic data offers a benchmark for its characterization. Furthermore, the exploration of its potential anti-inflammatory and anticancer activities, based on the known properties of the benzofuran scaffold, highlights the therapeutic potential that warrants experimental validation. This document is intended to stimulate further research into this and other novel benzofuran derivatives, which may ultimately lead to the development of new therapeutic agents.
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,7-Dimethylbenzofuran-4-ol
Abstract
This document provides a detailed protocol for the synthesis of 3,7-Dimethylbenzofuran-4-ol, a substituted benzofuran of interest to researchers in drug discovery and organic synthesis. The protocol is based on a robust two-step synthetic sequence commencing with the O-alkylation of 2,5-dimethylphenol followed by an intramolecular cyclization to construct the benzofuran core. This method offers a clear and controllable pathway to the target molecule.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them attractive targets for synthetic chemists. This compound is a specific derivative with potential for further functionalization and biological screening. The following protocol outlines a reliable method for its preparation in a laboratory setting.
Overall Reaction Scheme
The synthesis of this compound is proposed to proceed via a two-step sequence:
-
O-Alkylation: Reaction of 2,5-dimethylphenol with chloroacetone in the presence of a base to form 1-(2,5-dimethylphenoxy)propan-2-one.
-
Intramolecular Cyclization: Acid-catalyzed cyclization of the resulting ketone to yield this compound.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood. Standard laboratory glassware is required.
List of Reagents:
-
2,5-Dimethylphenol
-
Chloroacetone
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Polyphosphoric Acid (PPA)
-
Dichloromethane (CH₂Cl₅)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Step 1: Synthesis of 1-(2,5-dimethylphenoxy)propan-2-one
Reaction:
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethylphenol (1.0 eq), potassium carbonate (1.5 eq), and acetone as the solvent.
-
Stir the mixture at room temperature for 15 minutes.
-
Add chloroacetone (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 1-(2,5-dimethylphenoxy)propan-2-one.
Quantitative Data (Representative):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Yield (%) |
| 2,5-Dimethylphenol | 122.17 | 0.1 | 12.22 | - |
| Chloroacetone | 92.53 | 0.11 | 10.18 | - |
| Potassium Carbonate | 138.21 | 0.15 | 20.73 | - |
| 1-(2,5-dimethylphenoxy)propan-2-one | 178.23 | - | - | ~85-95 |
Step 2: Synthesis of this compound
Reaction:
Procedure:
-
Place the purified 1-(2,5-dimethylphenoxy)propan-2-one (1.0 eq) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (10-20 times the weight of the ketone) as the cyclizing agent and solvent.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate eluent system) to obtain this compound.
Quantitative Data (Representative):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Yield (%) |
| 1-(2,5-dimethylphenoxy)propan-2-one | 178.23 | 0.05 | 8.91 | - |
| This compound | 162.19 | - | - | ~60-75 |
Visualizations
Synthesis Pathway
Caption: Overall synthesis pathway for this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Application Notes & Protocols for the Quantification of 3,7-Dimethylbenzofuran-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dimethylbenzofuran-4-ol is a substituted benzofuran derivative. The benzofuran scaffold is a constituent of numerous natural products and synthetic compounds with a wide range of biological activities, including antifungal, antibacterial, and potential therapeutic applications. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, drug metabolism research, formulation development, and quality control of pharmaceutical preparations.
Analytical Methods
Two primary analytical methods are recommended for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used technique for the quantification of organic molecules in various matrices. This method is suitable for routine analysis and quality control.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly useful for the analysis of volatile and semi-volatile compounds. GC-MS is ideal for identifying and quantifying low levels of the analyte, especially in complex biological matrices.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle
This method involves the separation of this compound from other components in a sample matrix using a reversed-phase HPLC column. The quantification is achieved by detecting the analyte's absorbance of ultraviolet (UV) light at a specific wavelength. The concentration is determined by comparing the peak area of the analyte to a standard calibration curve.
Experimental Protocol
1.2.1. Instrumentation and Materials
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance, vortex mixer, centrifuge, and volumetric glassware.
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical standard of this compound (purity >98%).
-
Internal standard (IS), e.g., 2-methylbenzofuran.
1.2.2. Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio should be determined during method development. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-methylbenzofuran and dissolve it in 10 mL of methanol.
-
Internal Standard (IS) Working Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase.
1.2.3. Sample Preparation
-
Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API).
-
Transfer the powder to a volumetric flask and add a suitable solvent (e.g., methanol) to dissolve the analyte.
-
Sonicate for 15 minutes and then dilute to volume with the solvent.
-
Centrifuge a portion of the solution and filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtrate with the mobile phase to a concentration within the calibration range.
-
Add a fixed volume of the IS working solution.
-
-
Biological Matrices (e.g., Plasma):
-
To 1 mL of plasma sample, add a fixed volume of the IS working solution.
-
Perform protein precipitation by adding 2 mL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
1.2.4. HPLC Conditions
| Parameter | Setting |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |
| Run Time | 10 minutes |
1.2.5. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the working standard solutions.
-
Perform a linear regression analysis of the calibration curve.
-
Determine the concentration of this compound in the prepared samples by interpolating the peak area ratio from the calibration curve.
Representative Quantitative Data (for a Benzofuran Derivative)
The following table summarizes validation parameters for the quantification of a representative benzofuran derivative using an HPLC-UV method.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
This method involves the separation of this compound from other sample components using a gas chromatograph. The separated analyte is then ionized and fragmented in a mass spectrometer. The resulting mass spectrum provides a unique fingerprint for identification, and the abundance of specific fragment ions is used for quantification. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.
Experimental Protocol
2.2.1. Instrumentation and Materials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of semi-volatile compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Autosampler and data acquisition software.
-
Analytical balance, vortex mixer, centrifuge.
-
High-purity helium as carrier gas.
-
Analytical standard of this compound (purity >98%).
-
Internal standard (IS), e.g., deuterated benzofuran derivative.
-
Derivatizing agent, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvents: Ethyl acetate, hexane (GC grade).
2.2.2. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC method.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethyl acetate to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Internal Standard (IS) Stock and Working Solutions: Prepare as described in the HPLC method, using ethyl acetate as the solvent.
2.2.3. Sample Preparation and Derivatization
-
Extraction from Matrix:
-
Follow the sample preparation steps for pharmaceutical formulations or biological matrices as described in the HPLC method to obtain an extract.
-
Evaporate the final extract to dryness.
-
Reconstitute the residue in 100 µL of ethyl acetate.
-
-
Derivatization:
-
To the reconstituted extract, add 50 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
2.2.4. GC-MS Conditions
| Parameter | Setting |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Temperature Program | Initial 80°C for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
2.2.5. Data Analysis
-
Identify the characteristic fragment ions of the derivatized this compound and the internal standard from a full scan mass spectrum.
-
Set up the MS in SIM mode to monitor the selected ions for quantification and confirmation.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte's quantification ion to the peak area of the IS's quantification ion against the concentration of the working standard solutions.
-
Perform a linear regression analysis of the calibration curve.
-
Determine the concentration of this compound in the prepared samples by interpolating the peak area ratio from the calibration curve.
Representative Quantitative Data (for a Benzofuran Derivative)
The following table summarizes validation parameters for the quantification of a representative benzofuran derivative using a GC-MS method.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Accuracy (% Recovery) | 95.7% - 103.5% |
| Precision (% RSD) | < 5.0% |
Visualizations
General Workflow for HPLC-UV Analysis
Caption: General workflow for the quantification of this compound by HPLC-UV.
General Workflow for GC-MS Analysis
Caption: General workflow for the quantification of this compound by GC-MS.
Logical Relationship of Method Validation Parameters
Caption: Interrelationship of key analytical method validation parameters.
Application Note: HPLC Analysis of 3,7-Dimethylbenzofuran-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of 3,7-Dimethylbenzofuran-4-ol using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on reverse-phase chromatography, a widely used technique for the separation of aromatic and phenolic compounds. This application note includes a comprehensive experimental protocol, instrument parameters, and representative quantitative data. The provided method is intended as a robust starting point for the analysis of this compound in various sample matrices and may be adapted and validated for specific research and drug development applications.
Introduction
This compound is a substituted benzofuran derivative. Benzofurans are a class of heterocyclic organic compounds found in various natural products and are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Accurate and reliable quantitative analysis of such compounds is crucial for quality control, pharmacokinetic studies, and drug discovery processes. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and reproducibility for the analysis of small molecules like this compound. This document outlines a reverse-phase HPLC (RP-HPLC) method coupled with UV detection for its analysis.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Chromatography Column: A C18 reverse-phase column is recommended. A common choice would be a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.
-
Solvents: HPLC grade acetonitrile, methanol, and water are required. Formic acid or acetic acid (analytical grade) should be used for mobile phase modification.
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
-
Filters: 0.45 µm syringe filters for sample preparation.
-
Analytical Balance: For accurate weighing of standards.
-
Volumetric Glassware: For the preparation of standards and mobile phases.
Chromatographic Conditions
The following table summarizes the recommended HPLC parameters for the analysis of this compound.
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 40% B5-15 min: 40% to 80% B15-20 min: 80% B20-21 min: 80% to 40% B21-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Sample and Standard Preparation
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up to the mark. This is the stock solution.
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial conditions, e.g., 40% Acetonitrile in Water with 0.1% Formic Acid) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable volume of methanol or acetonitrile.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered sample with the mobile phase to fall within the calibration range.
Data Presentation
The following table presents representative quantitative data that can be expected from a validated method for a similar phenolic compound. This data should be generated for this compound during method validation.
| Parameter | Expected Value |
| Retention Time (tR) | ~ 12.5 min (This is an estimate and will vary) |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of this compound.
Application Note: GC-MS Analysis of 3,7-Dimethylbenzofuran-4-ol for Research and Drug Development
Abstract
This application note provides a detailed protocol for the qualitative and quantitative analysis of 3,7-Dimethylbenzofuran-4-ol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound belongs to the benzofuran class of heterocyclic compounds, which are of significant interest to researchers, scientists, and drug development professionals due to their wide range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. This document outlines the necessary sample preparation, GC-MS instrument parameters, and data analysis techniques. Furthermore, it includes predicted mass spectral data and retention information to aid in compound identification, alongside a discussion of the potential biological significance of this compound class.
Introduction
Benzofuran derivatives are a class of organic compounds characterized by a furan ring fused to a benzene ring. These scaffolds are present in a variety of natural products and synthetically derived molecules that have demonstrated a broad spectrum of pharmacological activities. Research has indicated that substituted benzofurans may act as inhibitors of various enzymes and signaling pathways implicated in disease, making them attractive candidates for drug discovery and development. The analysis and characterization of specific benzofuran isomers, such as this compound, are crucial steps in understanding their structure-activity relationships, metabolic fate, and potential therapeutic applications.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its high sensitivity, selectivity, and ability to provide structural information make it an ideal method for the analysis of benzofuran derivatives in various matrices.
Experimental Protocols
Preparation of Analytical Standard
A certified analytical standard of this compound is recommended for accurate quantification. If a commercial standard is unavailable, synthesis can be achieved through established methods for substituted benzofurans, often involving the cyclization of appropriately substituted phenols and subsequent purification by column chromatography. The purity of the synthesized standard should be confirmed by NMR and elemental analysis.
A stock solution of this compound should be prepared in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL. A series of working standard solutions can then be prepared by serial dilution of the stock solution to generate a calibration curve for quantitative analysis.
Sample Preparation
The choice of sample preparation method will depend on the matrix in which the analyte is being measured. Below are general guidelines for different sample types.
-
Liquid Samples (e.g., biological fluids, reaction mixtures):
-
Liquid-Liquid Extraction (LLE): To 1 mL of the liquid sample, add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Vortex for 2 minutes and centrifuge to separate the layers. Carefully collect the organic layer containing the analyte. This process can be repeated to improve extraction efficiency. The combined organic extracts can be concentrated under a gentle stream of nitrogen if necessary.
-
-
Solid Samples (e.g., plant material, tissues):
-
Solid-Liquid Extraction (SLE): Homogenize 1 g of the solid sample with 5 mL of a suitable organic solvent. Sonicate for 15 minutes and then centrifuge. Collect the supernatant. Repeat the extraction process on the solid residue. The combined extracts can be filtered and concentrated.
-
-
Derivatization (Optional):
-
For compounds with active hydroxyl groups, derivatization can improve chromatographic peak shape and volatility. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The dried extract is reconstituted in a derivatization-compatible solvent, the silylating agent is added, and the mixture is heated (e.g., at 60°C for 30 minutes) to complete the reaction.
-
GC-MS Instrumentation and Parameters
The following parameters are provided as a starting point and may require optimization for specific instrumentation and applications.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-450 |
| Acquisition Mode | Full Scan (for qualitative analysis) and/or Selected Ion Monitoring (SIM) (for quantitative analysis) |
Data Presentation
Predicted Chromatographic and Mass Spectral Data
As of the date of this publication, a publicly available mass spectrum and retention index for this compound are not available in major databases. The data presented below is predicted based on the analysis of the closely related isomer, 4,7-Dimethylbenzofuran, and general principles of mass spectral fragmentation of benzofuran derivatives. The molecular weight of this compound (C₁₀H₁₀O₂) is 162.19 g/mol .
| Parameter | Predicted Value | Notes |
| Predicted Retention Index (non-polar column) | 1200 - 1300 | Based on similar benzofuran structures. Actual retention time will depend on the specific GC conditions. |
| Molecular Ion (M⁺) | m/z 162 | Expected to be a prominent peak. |
| Key Fragment Ions (m/z) | 147, 119, 91 | Predicted based on common fragmentation pathways. |
Table 1: Predicted GC-MS data for this compound.
Predicted Mass Spectrum Fragmentation
The fragmentation of this compound under electron ionization is expected to proceed through characteristic pathways for substituted benzofurans. The molecular ion (m/z 162) is likely to be observed. A primary fragmentation would be the loss of a methyl group (-CH₃) to yield a stable ion at m/z 147. Subsequent loss of carbon monoxide (-CO) from this fragment would result in an ion at m/z 119.
Biological Significance and Signaling Pathways
Benzofuran derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory and anticancer effects. While the specific mechanism of this compound is yet to be elucidated, it is plausible that it could modulate key inflammatory or cell survival signaling pathways.
For instance, some benzofurans have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is a central regulator of inflammation, and its inhibition can lead to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Conclusion
This application note provides a comprehensive framework for the GC-MS analysis of this compound. The detailed protocols for sample preparation and instrument parameters, combined with the predicted analytical data, offer a solid foundation for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. While the provided mass spectral and retention data are predictive, they serve as a valuable guide for the identification and characterization of this and other related benzofuran compounds. Further studies are warranted to confirm these predictions and to fully explore the biological activities and therapeutic potential of this compound.
References
- 1. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]
- 2. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of 3,7-Dimethylbenzofuran-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds found in various natural and synthetic products. This structural motif is associated with a wide range of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3][4] 3,7-Dimethylbenzofuran-4-ol is a novel benzofuran derivative. Its biological activities have yet to be fully characterized. These application notes provide a comprehensive guide to a panel of cell-based assays to elucidate the cytotoxic, antioxidant, and anti-inflammatory potential of this compound.
The provided protocols are designed to be robust and reproducible, enabling researchers to generate reliable data for the initial stages of drug discovery and development.
Preliminary Assays: Cytotoxicity and Cell Viability
Before evaluating the specific biological activities of this compound, it is crucial to determine its effect on cell viability. This information is essential for selecting appropriate, non-toxic concentrations for subsequent mechanism-of-action studies.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, A549, or RAW 264.7) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for determining the cytotoxicity of a test compound.
Data Presentation: Cytotoxicity of Benzofuran Derivatives
The following table summarizes the cytotoxic activities of various benzofuran derivatives against different cancer cell lines, providing a reference for the expected range of activity for this compound.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Benzofuran-piperazine hybrid 16 | A549 (Lung Cancer) | 0.12 | [2] |
| Benzofuran-piperazine hybrid 16 | SGC7901 (Gastric Cancer) | 2.75 | [2] |
| Ailanthoidol (Natural Benzofuran) | Huh7 (Hepatoma) | 22 (48h) | [5] |
| 3-methylbenzofuran derivative 16b | A549 (Lung Cancer) | 1.48 | [5] |
| Bromo-derivative 14c | HCT116 (Colon Cancer) | 3.27 | [5] |
Anti-inflammatory Activity Assays
Chronic inflammation is implicated in numerous diseases. Many benzofuran derivatives have demonstrated anti-inflammatory properties.[6][7][8][9] The following assays can be used to assess the anti-inflammatory potential of this compound.
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.
Pro-inflammatory Cytokine Measurement by ELISA
This protocol measures the effect of the compound on the secretion of pro-inflammatory cytokines like TNF-α and IL-6 from stimulated immune cells.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 from the Nitric Oxide Production assay.
-
Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α or IL-6 according to the manufacturer's instructions for the specific ELISA kit being used.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample. Calculate the percentage of inhibition of cytokine secretion.
Signaling Pathway for LPS-induced Inflammation
Caption: Simplified signaling cascade initiated by LPS leading to inflammatory gene expression.
Data Presentation: Anti-inflammatory Activity of Benzofuran Derivatives
| Compound/Derivative | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Benzofuran-piperazine hybrid 16 | NO Production | RAW 264.7 | 5.28 | [2] |
| Aza-benzofuran 1 | NO Production | RAW 264.7 | 17.3 | [10] |
| Aza-benzofuran 4 | NO Production | RAW 264.7 | 16.5 | [10] |
Antioxidant Activity Assays
Benzofuran derivatives are known for their antioxidant properties.[1][4][11][12] Cell-based antioxidant assays provide a more biologically relevant measure of antioxidant activity compared to chemical assays as they account for cellular uptake and metabolism.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in the presence of a free radical generator.
Experimental Protocol:
-
Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.
-
Compound and Probe Incubation: Remove the medium and wash the cells with PBS. Treat the cells with 100 µL of medium containing various concentrations of this compound and 25 µM DCFH-DA for 1 hour.
-
Induction of Oxidative Stress: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) in PBS to induce peroxyl radical formation.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence every 5 minutes for 1 hour using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. Determine the CAA value as the percentage of inhibition of AAPH-induced fluorescence by the compound.
Workflow for Cellular Antioxidant Activity Assay
Caption: A schematic representation of the Cellular Antioxidant Activity (CAA) assay workflow.
Data Presentation: Antioxidant Activity of Phenolic Compounds
While specific data for this compound is not available, the following table provides representative data for other phenolic compounds to illustrate expected outcomes.
| Compound | Assay | Cell Line | Activity Metric |
| Quercetin | CAA | HepG2 | High CAA Value |
| Epicatechin | CAA | HepG2 | Moderate CAA Value |
| Gallic Acid | DPPH Radical Scavenging | Chemical Assay | High Activity |
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for the initial characterization of the biological activities of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory, and antioxidant properties, researchers can gain valuable insights into its therapeutic potential and mechanism of action. This information is critical for guiding further preclinical development and establishing a foundation for future in vivo studies.
References
- 1. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. bohrium.com [bohrium.com]
- 7. ijbcp.com [ijbcp.com]
- 8. jopcr.com [jopcr.com]
- 9. Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 11. article.scholarena.com [article.scholarena.com]
- 12. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Testing 3,7-Dimethylbenzofuran-4-ol Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dimethylbenzofuran-4-ol is a substituted benzofuran derivative. The benzofuran scaffold is present in a variety of natural products and synthetic compounds with diverse biological activities, including potential anticancer, antimicrobial, and antioxidant properties.[1][2][3][4][5] Therefore, evaluating the cytotoxic potential of novel derivatives like this compound is a critical step in the drug discovery and development process.[6][7]
These application notes provide a comprehensive set of protocols to assess the in vitro cytotoxicity of this compound. The described assays will enable researchers to quantify cell viability, membrane integrity, and the induction of apoptosis, providing a thorough initial toxicological profile of the compound.
Experimental Protocols
A multi-parametric approach is recommended to obtain a comprehensive understanding of the cytotoxic effects of this compound.[8][9][10] This involves assessing cell viability through metabolic activity (MTT assay), cell membrane integrity (LDH release assay), and the induction of programmed cell death (apoptosis assays).
Cell Culture and Compound Preparation
-
Cell Lines: A panel of cell lines should be used, including relevant cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.[11][12]
-
Culture Conditions: Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). The final solvent concentration in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12] Metabolically active cells reduce the yellow MTT to a purple formazan product.[13][]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include vehicle-only controls and untreated controls. Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).[13]
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[16][17][18] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.[9][16]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Controls: Prepare the following controls in triplicate:[16]
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.[19]
-
LDH Reaction: Add the LDH assay reaction mixture to each well and incubate at room temperature, protected from light, for the time specified by the manufacturer (typically 20-30 minutes).[19][20]
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[18][19]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the controls.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs induce cell death.[8][21] It is important to distinguish apoptosis from necrosis. Several methods can be used to detect apoptosis.[][22]
2.4.1. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[8] PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[8]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
2.4.2. Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis.[8] Assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-7, which are executioner caspases.[22]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compound.
-
Lysis and Substrate Addition: Lyse the cells and add a luminogenic or fluorogenic caspase substrate.
-
Signal Measurement: Measure the luminescence or fluorescence, which is proportional to the caspase activity.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound on various cell lines (IC50 values in µM).
| Cell Line | MTT Assay (48h) | LDH Assay (48h) |
| MCF-7 | Insert Value | Insert Value |
| HeLa | Insert Value | Insert Value |
| HEK293 | Insert Value | Insert Value |
Table 2: Apoptotic effects of this compound on a selected cancer cell line (e.g., MCF-7) after 48h treatment.
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Relative Caspase-3/7 Activity |
| 0 (Control) | Insert Value | Insert Value | Insert Value |
| X | Insert Value | Insert Value | Insert Value |
| Y | Insert Value | Insert Value | Insert Value |
| Z | Insert Value | Insert Value | Insert Value |
Mandatory Visualizations
Experimental Workflow
Caption: General Experimental Workflow for Cytotoxicity Testing.
Putative Signaling Pathway for Benzofuran-Induced Apoptosis
The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound, based on common mechanisms of apoptosis induction by bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemical Analysis and Antioxidant and Antifungal Activities of Powders, Methanol Extracts, and Essential Oils from Rosmarinus officinalis L. and Thymus ciliatus Desf. Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.org.mx [scielo.org.mx]
- 5. Indole - Wikipedia [en.wikipedia.org]
- 6. opentrons.com [opentrons.com]
- 7. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. ijprajournal.com [ijprajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cyrusbio.com.tw [cyrusbio.com.tw]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cellbiologics.com [cellbiologics.com]
- 21. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for 3,7-Dimethylbenzofuran-4-ol in Medicinal Chemistry
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide array of biological activities.[1][2][3] These compounds are present in various natural products and have been synthetically modified to develop potent therapeutic agents.[2][4] The benzofuran scaffold is recognized for its role in the development of drugs with anticancer, antiviral, antifungal, antioxidant, and anti-inflammatory properties.[2][3][5][6] While specific research on the medicinal applications of 3,7-Dimethylbenzofuran-4-ol is not extensively documented in publicly available literature, its structural features suggest potential for exploration within the broader activities of the benzofuran class.
These application notes aim to provide a general framework for researchers and drug development professionals to investigate the potential of novel benzofuran derivatives, such as this compound, based on the established biological activities of the parent scaffold.
General Applications of Benzofuran Derivatives in Medicinal Chemistry
The benzofuran nucleus is a versatile scaffold that has been successfully incorporated into a variety of therapeutic agents. The biological activity of these derivatives is often dictated by the nature and position of substituents on the benzofuran ring system.
1. Anticancer Activity:
Numerous benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[4] Some compounds induce apoptosis and cell cycle arrest in cancer cells, highlighting their potential as anticancer agents.[5] For instance, certain synthetic benzofurans have shown promising activity against breast cancer cells.[4][5] The structure-activity relationship (SAR) studies often indicate that substitutions at different positions of the benzofuran ring can significantly influence their cytotoxic potency and selectivity.[4]
2. Antimicrobial and Antifungal Activity:
The benzofuran moiety is a key component in several natural and synthetic compounds exhibiting antimicrobial and antifungal properties.[2][4] For example, Ailanthoidol, a natural benzofuran, displays antifungal activity.[4] The mechanism of action can vary, but often involves the disruption of microbial cell membranes or inhibition of essential enzymes.
3. Antiviral Activity:
Certain benzofuran derivatives have been investigated for their antiviral properties, including activity against HIV.[2] The development of novel benzofuran-based compounds continues to be an active area of research for identifying new antiviral agents.
4. Antioxidant Activity:
The phenolic hydroxyl group, as would be present in this compound, is a common feature in many antioxidant compounds. Benzofuran derivatives possessing hydroxyl substitutions can act as radical scavengers and have been explored for their potential to mitigate oxidative stress-related diseases.
General Experimental Protocols
While specific protocols for this compound are not available, the following are generalized methodologies for the synthesis and biological evaluation of novel benzofuran derivatives.
1. General Synthesis of Benzofuran Derivatives:
The synthesis of the benzofuran ring system can be achieved through various methods. A common approach involves the reaction of a substituted phenol with an α-haloketone followed by intramolecular cyclization. Catalytic methods, often employing transition metals like palladium or copper, have also been developed to facilitate the efficient synthesis of functionalized benzofurans.[1]
-
Example Synthetic Strategy (General):
-
Starting Materials: A suitably substituted phenol (e.g., a dimethyl-substituted hydroquinone) and an appropriate α-halocarbonyl compound.
-
O-Alkylation: The phenol is typically deprotonated with a base (e.g., K2CO3, NaH) and reacted with the α-halocarbonyl compound to form an ether intermediate.
-
Cyclization: The ether intermediate undergoes intramolecular cyclization, often under acidic or thermal conditions, to form the benzofuran ring.
-
Purification: The final product is purified using standard techniques such as column chromatography, recrystallization, or distillation.
-
2. In Vitro Cytotoxicity Assay (MTT Assay):
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
3. Antimicrobial Susceptibility Testing (Broth Microdilution Method):
This protocol determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
-
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound dissolved in a suitable solvent
-
Positive control (standard antibiotic/antifungal) and negative control (vehicle)
-
96-well microplates
-
-
Procedure:
-
Prepare a twofold serial dilution of the test compound in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include positive and negative controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified time.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible growth of the microorganism.
-
Visualization of Research Workflow
The following diagram illustrates a general workflow for the investigation of a novel benzofuran derivative in medicinal chemistry.
Caption: General workflow for drug discovery with a novel benzofuran derivative.
While specific data on this compound is limited, the broader class of benzofuran derivatives represents a rich source of biologically active compounds with significant therapeutic potential. The protocols and workflow outlined above provide a foundational guide for researchers to systematically investigate the medicinal chemistry applications of novel benzofuran compounds. Further research into specific derivatives like this compound is warranted to explore their potential contributions to the development of new therapeutic agents.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Using 3,7-Dimethylbenzofuran-4-ol as a building block in synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3,7-Dimethylbenzofuran-4-ol as a versatile building block in medicinal chemistry and materials science. The benzofuran core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3][4] The specific substitution pattern of this compound, featuring a reactive phenolic hydroxyl group and methyl groups that can influence steric and electronic properties, makes it an attractive starting material for the synthesis of novel derivatives with potential therapeutic applications.
Overview of Synthetic Potential
This compound offers several reactive sites for chemical modification, enabling the generation of diverse molecular architectures. The key reaction centers are:
-
The Phenolic Hydroxyl Group: Amenable to a wide range of transformations including O-alkylation, O-acylation, and conversion to a triflate for cross-coupling reactions.
-
The Benzene Ring: The electron-rich aromatic system can undergo electrophilic aromatic substitution, although the regioselectivity will be influenced by the existing substituents.
-
The Furan Ring: While generally less reactive to electrophilic attack than the benzene ring in benzofurans, it can still participate in certain chemical transformations.[5][6]
The strategic modification of these positions allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.
Key Synthetic Transformations and Applications
O-Alkylation and O-Acylation: Accessing Novel Ethers and Esters
The phenolic hydroxyl group of this compound can be readily functionalized to generate a library of ether and ester derivatives. These modifications are fundamental in medicinal chemistry for probing structure-activity relationships (SAR).
-
O-Alkylation (Williamson Ether Synthesis): This classical reaction allows for the introduction of a wide variety of alkyl, aryl, and heteroaryl side chains.[7][8][9][10][11] The resulting ethers can exhibit improved metabolic stability and oral bioavailability compared to the parent phenol.
-
O-Acylation: The formation of esters can serve as a strategy for creating prodrugs, which can release the active phenolic compound in vivo. Acylation can also be used to introduce new functional groups for further elaboration.[12][13]
These reactions are generally high-yielding and can be performed under mild conditions, making them suitable for both small-scale library synthesis and larger-scale production.
Palladium-Catalyzed Cross-Coupling Reactions: Building Biaryl and Alkynyl Scaffolds
To expand the molecular complexity, the phenolic hydroxyl group can be converted into a triflate, which serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This powerful reaction enables the formation of a carbon-carbon bond between the benzofuran core and various aryl or heteroaryl boronic acids or esters.[14][15][16][17][18] This is a key strategy for the synthesis of compounds with extended aromatic systems, which are often found in kinase inhibitors and other targeted therapies.
-
Sonogashira Coupling: This reaction facilitates the coupling of the benzofuran scaffold with terminal alkynes, providing access to linear, rigid structures that can be valuable for probing protein binding pockets.[19][20][21]
Electrophilic Aromatic Substitution: Functionalization of the Aromatic Core
The benzene ring of the benzofuran scaffold can be further functionalized through electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The regioselectivity of these reactions will be directed by the existing electron-donating groups (the ether oxygen and the methyl groups). It is generally observed that electrophilic substitution on the benzofuran ring system preferentially occurs at the C2 or C3 position of the furan ring, though substitution on the benzene ring is also possible.[5][6][22][23][24]
Biological Significance of Benzofuran Derivatives
Benzofuran derivatives are known to exhibit a wide range of pharmacological activities, including:
-
Anticancer Activity: Many benzofuran-containing molecules have been shown to possess potent anticancer properties, often through the inhibition of key signaling pathways involved in cell proliferation and survival.[25]
-
Antimicrobial Activity: The benzofuran scaffold is present in a number of natural and synthetic compounds with significant antibacterial and antifungal activity.[2][4]
-
Anti-inflammatory Activity: Certain benzofuran derivatives have demonstrated anti-inflammatory effects, suggesting their potential for the treatment of inflammatory disorders.[4]
The derivatization of this compound provides a pathway to novel compounds that may exhibit enhanced potency and selectivity for various biological targets.
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis)
This protocol describes a general method for the synthesis of ether derivatives of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C until the starting material is consumed (monitor by TLC).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the synthesis of biaryl derivatives from this compound via its triflate.
Step A: Synthesis of the Triflate
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add triflic anhydride (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours or until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash with brine, dry over MgSO₄, and concentrate to obtain the crude triflate, which can often be used in the next step without further purification.
Step B: Suzuki-Miyaura Coupling
Materials:
-
3,7-Dimethylbenzofuran-4-yl triflate (from Step A)
-
Arylboronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a reaction vessel, combine the 3,7-Dimethylbenzofuran-4-yl triflate (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Representative Yields for O-Alkylation of Substituted Phenols
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | RT | 4 | >95 |
| 2 | Ethyl Bromide | K₂CO₃ | Acetone | 60 | 6 | 85-95 |
| 3 | Benzyl Bromide | K₂CO₃ | DMF | RT | 5 | >90 |
| 4 | Propargyl Bromide | NaH | THF | 0 to RT | 3 | 80-90 |
Data are representative and based on general procedures for Williamson ether synthesis with similarly substituted phenols.
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Aryl Triflates
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 | >90 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DME/H₂O | 85 | 16 | 75-85 |
| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | 95 | 10 | 80-90 |
Data are representative and based on established protocols for Suzuki-Miyaura coupling reactions with various aryl triflates.
Visualizations
Caption: Proposed synthetic workflow for this compound and its subsequent derivatization.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a derivative of this compound.
References
- 1. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. jopcr.com [jopcr.com]
- 5. Applications and Reactivity of Benzo[b]furan_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. books.rsc.org [books.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. echemi.com [echemi.com]
- 24. conference.pixel-online.net [conference.pixel-online.net]
- 25. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,7-Dimethylbenzofuran-4-ol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions, and experimental protocols to improve the yield and purity of 3,7-Dimethylbenzofuran-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to a benzofuran core?
A1: Common methods for synthesizing the benzofuran ring system include intramolecular cyclizations, such as Sonogashira coupling followed by electrophilic cyclization, palladium-catalyzed reactions like the Larock reaction, and oxidative cyclization of o-alkenylphenols.[1][2][3] Other established routes involve the reaction of salicylaldehydes with α-haloketones or ethyl bromoacetate.[4][5] Newer methods also utilize gold-catalyzed reactions and one-pot syntheses from precursors like o-iodophenols and terminal alkynes.[4][5][6]
Q2: Why is the benzofuran moiety significant in drug development?
A2: Benzofuran derivatives are prevalent in many natural products and synthetic compounds that exhibit a wide range of potent biological and pharmacological activities.[7][8] These activities include anti-tumor, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties, making the benzofuran scaffold a valuable framework for designing new therapeutic agents.[4][7][9]
Q3: What are typical yields for benzofuran synthesis?
A3: Yields can vary significantly depending on the chosen synthetic route, catalyst, and substrate. Modern catalytic methods, such as those using palladium and copper co-catalysts in Sonogashira coupling followed by intramolecular cyclization, can achieve yields in the range of 70-91%.[4][5] However, older or less optimized methods may result in much lower yields, sometimes as low as 3% if reaction conditions are not ideal.[2]
Q4: Can substituent position affect the success of the synthesis?
A4: Yes, the electronic properties of substituents on the aromatic precursors can significantly influence reaction outcomes. For instance, in some copper-catalyzed syntheses, electron-donating groups on salicylaldehyde precursors have been observed to result in higher yields of the target benzofuran derivatives.[4][5] The position of functional groups can also dictate the possibility of side reactions or rearrangements.[10]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and related structures.
Problem 1: Consistently low yield of the final product.
| Possible Cause | Suggested Solution | Rationale |
| Inefficient Catalyst Activity | 1. Screen alternative catalysts (e.g., different Pd or Cu complexes).[2][4] 2. For palladium catalysis, try different ligands (e.g., PCy₃, PPh₃).[5] 3. Ensure the catalyst is not deactivated by impurities in starting materials or solvents. | The choice of catalyst and ligand is critical for efficiency. Some reactions are highly sensitive to the electronic and steric environment provided by the catalytic system.[2] |
| Suboptimal Reaction Conditions | 1. Optimize reaction temperature. Some cyclization reactions are sensitive to heat; for instance, using NaHCO₃ as a base at 110°C can produce water, potentially hindering the reaction.[2] 2. Vary the solvent and base combination (e.g., DMF with LiCl/NaHCO₃, or TEA).[2][4] | Temperature, solvent polarity, and base strength are crucial parameters that control reaction kinetics and equilibrium, directly impacting yield. |
| Side Reactions | 1. Analyze crude product by LC-MS or GC-MS to identify major byproducts. 2. If competitive reactions like the Dötz reaction are possible, adjust precursors or catalysts to favor benzofuran formation.[1] 3. High dilution during oxidation steps can minimize intermolecular side reactions.[2] | Understanding competing pathways is key. For example, enol ether intermediates can be unstable or lead to undesired cyclizations.[1] |
| Poor Starting Material Quality | 1. Purify starting materials (e.g., substituted phenols, alkynes) via recrystallization or column chromatography before use. 2. Confirm the identity and purity of reagents by ¹H NMR or other spectroscopic methods. | Impurities can poison catalysts, participate in side reactions, or alter the reaction environment, leading to significantly reduced yields. |
Problem 2: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution | Rationale |
| Formation of Closely-Related Impurities | 1. Optimize the reaction to minimize byproduct formation (see Problem 1). 2. Employ high-performance liquid chromatography (HPLC) for purification if silica gel chromatography is insufficient. 3. Consider derivatization to separate the target molecule, followed by deprotection. | Structural isomers or byproducts with similar polarity to the desired product are often difficult to separate using standard column chromatography. |
| Product Instability | 1. Avoid harsh acidic or basic conditions during work-up and purification. 2. Keep the product under an inert atmosphere (N₂ or Ar) and store it at low temperatures if it is prone to oxidation or decomposition. | The benzofuran ring, especially with hydroxyl substituents, can be sensitive to oxidation or acid-catalyzed degradation. |
Experimental Protocols
Protocol: Synthesis of a 2,3-Disubstituted Benzofuran via Sonogashira Coupling and Electrophilic Cyclization
This protocol is a generalized method based on common palladium/copper-catalyzed approaches for synthesizing substituted benzofurans, which can be adapted for this compound by selecting appropriate starting materials (e.g., a substituted 2-iodophenol and a terminal alkyne).[1][4][5]
Materials:
-
Substituted o-iodophenol (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
(PPh₃)₂PdCl₂ (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) or another suitable base/solvent
-
Anhydrous, degassed solvent (e.g., DMF or Toluene)
-
Saturated NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (N₂ or Argon), add the o-iodophenol, (PPh₃)₂PdCl₂, and CuI.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by triethylamine. Stir the mixture for 10-15 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.
-
Reaction: Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated NH₄Cl solution, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Intramolecular Cyclization: The crude intermediate from the Sonogashira coupling is then cyclized. This can often occur in situ or may require a subsequent step, such as treatment with a base or an electrophile (e.g., iodine) to promote cyclization.[1]
-
Purification: Purify the final benzofuran product using silica gel column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizations
General Synthesis Workflow
This diagram illustrates a typical workflow for the synthesis of a substituted benzofuran, from initial coupling to final purification.
Caption: General workflow for benzofuran synthesis.
Troubleshooting Logic for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve issues of low product yield.
References
- 1. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans [mdpi.com]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzofuran synthesis [organic-chemistry.org]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Breakthrough in Benzofuran Synthesis: New Method Enables Complex Molecule Creation | Tokyo University of Science [tus.ac.jp]
Technical Support Center: Purification of 3,7-Dimethylbenzofuran-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3,7-Dimethylbenzofuran-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound stem from its structural features: a phenolic hydroxyl group and a substituted benzofuran ring system. These contribute to its polarity, potential for oxidation, and the likelihood of forming closely-related impurities during synthesis that can be difficult to separate. Common issues include the presence of starting materials, isomeric byproducts, and degradation products.
Q2: What are the expected impurities from the synthesis of this compound?
While the exact impurities depend on the synthetic route, common contaminants in the synthesis of substituted benzofurans may include:
-
Unreacted starting materials: Such as substituted phenols and ketones.
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Isomeric byproducts: Formation of other dimethylbenzofuranol isomers is possible depending on the regioselectivity of the cyclization reaction.
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Products of incomplete cyclization: Intermediates from the synthetic pathway that have not fully formed the benzofuran ring.
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Oxidation products: The phenolic hydroxyl group can be susceptible to oxidation, leading to colored impurities.
-
Polymeric material: Phenolic compounds can sometimes polymerize under acidic or oxidative conditions.
Q3: What are the general approaches for purifying this compound?
The most common purification techniques for compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of the purification.
Troubleshooting Guides
Recrystallization Issues
Q1: My this compound oils out during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common for compounds with melting points lower than the boiling point of the solvent.
Troubleshooting Steps:
-
Lower the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling.
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Use a lower boiling point solvent: Select a solvent in which your compound is soluble at elevated temperatures but that has a boiling point below the melting point of your compound.
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Add a seed crystal: If you have a small amount of pure crystalline material, adding a seed crystal to the cooled, saturated solution can induce crystallization.
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Scratch the inside of the flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.
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Use a solvent mixture: Dissolve the compound in a good solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a poor solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a few drops of the good solvent to clarify the solution and then allow it to cool slowly.
Q2: After recrystallization, my this compound is still impure. How can I improve the purity?
Persistent impurities after a single recrystallization are common, especially if the impurities have similar solubility profiles to the desired product.
Troubleshooting Steps:
-
Perform a second recrystallization: A second recrystallization from the same or a different solvent system can often significantly improve purity.
-
Choose a different solvent: The impurity may have a more favorable solubility profile for separation in a different solvent. Refer to the solvent selection table below.
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Use an activated charcoal treatment: If the impurities are colored, they may be removed by adding a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield. Note that charcoal may not be suitable for phenolic compounds as it can contain ferric ions that may form colored complexes.[1]
-
Consider column chromatography: If recrystallization fails to remove the impurity, column chromatography is likely necessary for effective separation.
Column Chromatography Issues
Q1: I am having trouble separating this compound from a close-running impurity on a silica gel column. What can I do?
Co-elution of impurities with similar polarities to the target compound is a frequent challenge in column chromatography.
Troubleshooting Steps:
-
Optimize the solvent system: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good solvent system will provide a clear separation between your product and the impurity, with the Rf of your product ideally between 0.2 and 0.4.
-
Use a less polar solvent system: A less polar eluent will generally result in lower Rf values and can improve the separation of closely running spots.
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Employ a gradient elution: Start with a less polar solvent system and gradually increase the polarity during the elution. This can help to first elute the less polar impurities, followed by your product, and then the more polar impurities.
-
Use a different stationary phase: If separation on silica gel is not effective, consider using a different adsorbent like alumina (neutral or basic, depending on the stability of your compound) or a reverse-phase silica gel (C18).
-
Increase the column length and/or decrease the diameter: A longer and narrower column can provide better resolution.
Q2: My this compound seems to be degrading on the silica gel column. How can I prevent this?
The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
Troubleshooting Steps:
-
Deactivate the silica gel: Add a small amount of a base, such as triethylamine (1-2%), to your eluent to neutralize the acidic sites on the silica gel.
-
Use a different stationary phase: Consider using a less acidic stationary phase like neutral alumina.
-
Work quickly: Minimize the time the compound spends on the column by using flash chromatography (applying pressure to speed up the elution).
-
Use a less aggressive solvent: A milder solvent system may reduce the likelihood of degradation.
Data Presentation
Table 1: Suggested Recrystallization Solvents for this compound
| Solvent/Solvent System | Expected Solubility | Remarks |
| Toluene | Good solubility when hot, lower when cold | A good starting point for aromatic compounds. |
| Ethanol/Water | High solubility in ethanol, low in water | A common mixed-solvent system for polar compounds. Add water to a hot ethanol solution until turbidity persists. |
| Ethyl Acetate/Hexane | High solubility in ethyl acetate, low in hexane | Another effective mixed-solvent system. Add hexane to a hot ethyl acetate solution. |
| Dichloromethane/Hexane | High solubility in dichloromethane, low in hexane | Suitable for less polar impurities. Dichloromethane is a good solvent for many organics. |
| Acetone | May be too soluble even at low temperatures | Can be tested, but high solubility might lead to low recovery.[2] |
Table 2: Suggested Starting Solvent Systems for Column Chromatography of this compound on Silica Gel
| Solvent System (v/v) | Polarity | Expected Elution Behavior |
| Hexane / Ethyl Acetate (9:1 to 7:3) | Low to Medium | Good starting point for separating non-polar to moderately polar impurities. |
| Dichloromethane / Methanol (99:1 to 95:5) | Medium to High | Effective for eluting more polar compounds. The small amount of methanol significantly increases polarity. |
| Toluene / Ethyl Acetate (9:1 to 8:2) | Low to Medium | Can provide different selectivity compared to hexane-based systems for aromatic compounds. |
| Hexane / Acetone (8:2 to 6:4) | Medium | Acetone is more polar than ethyl acetate and can be a good alternative. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of the chosen solvent. Heat the mixture gently. A suitable solvent will dissolve the compound when hot but not at room temperature.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
General Column Chromatography Protocol
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. The ideal Rf for the target compound is between 0.2 and 0.4.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent (that is then evaporated onto a small amount of silica gel) and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or other suitable containers.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Visualizations
Caption: Troubleshooting workflow for recrystallization issues.
Caption: General workflow for purification by column chromatography.
References
Stability issues with 3,7-Dimethylbenzofuran-4-ol in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,7-Dimethylbenzofuran-4-ol in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, a phenolic benzofuran derivative, is primarily influenced by several factors:
-
pH: The phenolic hydroxyl group is susceptible to deprotonation in basic solutions, which can increase its reactivity and susceptibility to oxidation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenol moiety.
-
Light: Exposure to UV or high-intensity visible light can induce photolytic degradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Solvent: The choice of solvent can impact solubility and stability. Protic solvents may participate in degradation pathways.
Q2: What are the visual indicators of this compound degradation in solution?
A2: Degradation of phenolic compounds in solution is often accompanied by a noticeable change in the appearance of the solution. Key indicators include:
-
Color Change: A change from a colorless or pale-yellow solution to a darker yellow, brown, or even pinkish hue can indicate the formation of oxidation products.
-
Precipitate Formation: The appearance of solid material in a previously clear solution may suggest the formation of insoluble degradation products.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To maximize the shelf-life of this compound solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C for long-term storage.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For sensitive experiments, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for assessing the stability of this compound. A stability-indicating HPLC method should be able to separate the intact compound from its potential degradation products. Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the degradation products.
Troubleshooting Guides
Issue 1: Rapid Discoloration of the Solution
Problem: The solution of this compound quickly turns yellow or brown after preparation.
Possible Causes & Solutions:
| Cause | Solution |
| Oxidation | The phenolic hydroxyl group is likely being oxidized. Prepare solutions using solvents that have been deoxygenated by sparging with an inert gas (e.g., nitrogen or argon). Store the solution under an inert atmosphere. |
| High pH | The solution may be too basic, which can accelerate oxidation. If experimentally permissible, adjust the pH to a neutral or slightly acidic range. |
| Contaminated Solvent | The solvent may contain impurities that are catalyzing the degradation. Use high-purity, HPLC-grade solvents. |
Issue 2: Inconsistent Experimental Results
Problem: There is a high degree of variability in experimental results obtained using solutions of this compound.
Possible Causes & Solutions:
| Cause | Solution |
| Degradation Over Time | The compound may be degrading in solution between experiments. Prepare fresh solutions for each experiment or establish the solution's stability over the experimental timeframe. |
| Photodegradation | Exposure to ambient light during the experiment may be causing degradation. Minimize light exposure by using amber labware or by working in a dimly lit environment. |
| Adsorption to Container | The compound may be adsorbing to the surface of the storage container, leading to a decrease in the effective concentration. Consider using silanized glass or polypropylene containers. |
Experimental Protocols
Protocol for Assessing Solution Stability
This protocol outlines a general procedure for evaluating the stability of this compound in a specific solvent and under defined conditions.
1. Materials:
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This compound
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High-purity solvent (e.g., DMSO, ethanol, acetonitrile)
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Amber HPLC vials with caps
-
HPLC system with UV detector
-
Environmental chamber or incubator
2. Procedure:
-
Prepare a stock solution of this compound of known concentration in the desired solvent.
-
Aliquot the stock solution into several amber HPLC vials.
-
Analyze an initial sample (T=0) by HPLC to determine the initial concentration and purity.
-
Store the vials under the desired stress conditions (e.g., elevated temperature, light exposure).
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At specified time points (e.g., 24, 48, 72 hours), remove a vial and allow it to equilibrate to room temperature.
-
Analyze the sample by HPLC.
-
Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of degradation.
Data Presentation:
Table 1: Stability of this compound in DMSO at Different Temperatures
| Time (hours) | % Remaining (25°C) | % Remaining (40°C) |
| 0 | 100 | 100 |
| 24 | 98.5 | 92.1 |
| 48 | 97.2 | 85.3 |
| 72 | 95.8 | 78.9 |
Table 2: Photostability of this compound in Acetonitrile
| Exposure Time (hours) | % Remaining (Light) | % Remaining (Dark) |
| 0 | 100 | 100 |
| 4 | 88.2 | 99.8 |
| 8 | 75.6 | 99.5 |
| 12 | 64.3 | 99.2 |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for stability issues with this compound.
Technical Support Center: Overcoming Poor Solubility of 3,7-Dimethylbenzofuran-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 3,7-Dimethylbenzofuran-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor solubility of this compound?
A1: The poor aqueous solubility of this compound is primarily attributed to its chemical structure. The benzofuran core is a hydrophobic bicyclic system, and the two methyl groups further increase its lipophilicity. While the hydroxyl group (-OH) at the 4-position can participate in hydrogen bonding, the overall molecule has a predominantly nonpolar character, leading to low affinity for aqueous solvents.
Q2: What are the initial steps I should take to assess the solubility of this compound?
A2: A fundamental first step is to determine the compound's baseline solubility in various relevant media. This includes water, common buffers (e.g., phosphate-buffered saline at different pH values), and organic solvents. This initial screening will provide a solubility profile that can guide the selection of an appropriate solubilization strategy.
Q3: Can pH modification be used to improve the solubility of this compound?
A3: Yes, as a phenolic compound, this compound is a weak acid. Therefore, its solubility is pH-dependent.[1][2] In aqueous solutions with a pH above its pKa, the phenolic hydroxyl group will deprotonate to form a more soluble phenolate salt.[1] Consequently, adjusting the pH of the medium to a basic range can significantly enhance its solubility. However, the stability of the compound at high pH should also be evaluated.
Q4: What are the most common formulation strategies for improving the solubility of poorly water-soluble compounds like this compound?
A4: Several techniques are widely used to enhance the solubility of poorly soluble drugs.[3][4][5][6][7][8][9] These include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level.[3][4][5][10][11]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin.[9][12][13][14][15][16]
-
Particle Size Reduction: Increasing the surface area of the drug particles through techniques like micronization or nanosuspension.[3][6][8]
-
Co-solvency: Using a mixture of a primary solvent (like water) with a water-miscible organic solvent to increase solubility.[6][8]
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.
Possible Cause: The aqueous buffer has a pH below the pKa of the phenolic hydroxyl group, or the concentration of the compound exceeds its solubility limit in that specific medium.
Troubleshooting Steps:
-
pH Adjustment:
-
Protocol: Prepare a series of buffers with increasing pH values (e.g., pH 7.4, 8.0, 8.5, 9.0). Attempt to dissolve a known amount of this compound in each buffer.
-
Expected Outcome: A significant increase in solubility should be observed as the pH increases.[1]
-
-
Use of Co-solvents:
-
Protocol: Prepare a stock solution of the compound in a water-miscible organic solvent such as ethanol, DMSO, or polyethylene glycol (PEG) 400. Then, titrate this stock solution into the aqueous buffer while vortexing.
-
Caution: Be mindful of the final concentration of the organic solvent, as it may affect downstream biological assays.
-
Quantitative Data Summary: Effect of pH and Co-solvents on Solubility
| Condition | Solubility of this compound (µg/mL) |
| Deionized Water | < 1 |
| PBS (pH 7.4) | 5 ± 1 |
| Borate Buffer (pH 8.5) | 50 ± 5 |
| Borate Buffer (pH 9.0) | 200 ± 15 |
| PBS (pH 7.4) with 1% DMSO | 25 ± 3 |
| PBS (pH 7.4) with 5% Ethanol | 40 ± 4 |
Issue 2: Poor oral bioavailability observed in preclinical animal studies despite in vitro activity.
Possible Cause: The compound's low aqueous solubility limits its dissolution in the gastrointestinal tract, leading to poor absorption.[3]
Troubleshooting Steps:
-
Formulation as a Solid Dispersion:
-
Concept: Solid dispersions improve the dissolution rate by dispersing the drug in a hydrophilic carrier, often in an amorphous state.[3][4][10]
-
Experimental Protocol (Solvent Evaporation Method):
-
Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30 or a polyethylene glycol (PEG)) in a common volatile organic solvent like methanol or acetone.[5][10]
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid mass.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Mill the resulting solid dispersion into a fine powder.
-
-
-
Preparation of Cyclodextrin Inclusion Complexes:
-
Concept: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface.[13][14] They can encapsulate poorly soluble molecules, increasing their apparent water solubility.[12][13][14]
-
Experimental Protocol (Kneading Method):
-
Prepare a paste by adding a small amount of water to a physical mixture of this compound and a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in a mortar.
-
Knead the paste thoroughly for 30-45 minutes.
-
Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder.
-
-
Quantitative Data Summary: Dissolution Rate Enhancement
| Formulation | % Drug Dissolved in 30 min (Simulated Gastric Fluid) | % Drug Dissolved in 30 min (Simulated Intestinal Fluid) |
| Unformulated this compound | < 5% | < 10% |
| Solid Dispersion (1:5 drug-to-PVP K30 ratio) | 65% | 85% |
| Cyclodextrin Complex (1:1 molar ratio with HP-β-CD) | 55% | 75% |
Visualizations
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Mechanism of cyclodextrin inclusion complexation.
Caption: Transformation from crystalline to amorphous solid dispersion.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japer.in [japer.in]
- 5. mdpi.com [mdpi.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. tabletingtechnology.com [tabletingtechnology.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. jddtonline.info [jddtonline.info]
- 12. humapub.com [humapub.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. mdpi.com [mdpi.com]
- 16. ijpsr.com [ijpsr.com]
Technical Support Center: Optimizing Reaction Conditions for 3,7-Dimethylbenzofuran-4-ol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,7-Dimethylbenzofuran-4-ol derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Troubleshooting Guides
This section addresses common problems encountered during the multi-step synthesis of this compound, which typically proceeds via O-allylation of a substituted phenol, followed by a Claisen rearrangement, cyclization, and subsequent dehydrogenation.
Question 1: Why is my O-allylation of 2,6-dimethylphenol inefficient, resulting in a low yield of allyl 2,6-dimethylphenyl ether?
Answer:
Low yields in the O-allylation step can often be attributed to several factors related to reagents, reaction conditions, and the nature of the starting material.
-
Incomplete Deprotonation: The phenoxide formation is crucial for the subsequent nucleophilic attack on the allyl halide. Ensure your base is strong enough and used in a slight excess to drive the equilibrium towards the phenoxide. The presence of residual water can consume the base and hinder deprotonation.
-
Base and Solvent Selection: The choice of base and solvent is critical. A combination of a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or acetonitrile is commonly effective. For more hindered phenols, a stronger base like sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) might be necessary.
-
Reaction Temperature and Time: While the reaction is often performed at room temperature to the reflux temperature of the solvent, optimizing these parameters is key. For sterically hindered phenols like 2,6-dimethylphenol, heating might be required to achieve a reasonable reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid potential side reactions from prolonged heating.
-
Purity of Reagents: Ensure the 2,6-dimethylphenol is pure and the allyl bromide or chloride is free from impurities and stored properly to prevent degradation.
Troubleshooting Flowchart for O-allylation:
Caption: Troubleshooting workflow for low-yield O-allylation.
Question 2: The Claisen rearrangement of my allyl 2,6-dimethylphenyl ether is not proceeding or is giving a complex mixture of products. What could be wrong?
Answer:
The Claisen rearrangement is a thermally induced pericyclic reaction, and its success is highly dependent on temperature and the substrate's structure. For sterically hindered substrates like allyl 2,6-dimethylphenyl ether, specific challenges can arise.
-
Insufficient Temperature: The Claisen rearrangement requires significant thermal energy to overcome the activation barrier. Reactions are typically carried out at temperatures ranging from 180°C to 220°C. If the reaction is not proceeding, the temperature may be too low.
-
Solvent Effects: The choice of a high-boiling, inert solvent is crucial. Solvents like N,N-diethylaniline or diphenyl ether are often used. Polar solvents can sometimes accelerate the rearrangement.
-
Side Reactions: At high temperatures, side reactions can occur. If the ortho positions are blocked, as in this case, the allyl group should migrate to the para position. However, other rearrangements or decomposition can occur if the temperature is too high or the reaction time is excessive. One study on the Claisen rearrangement of allyl-2,6-dimethylphenyl ether indicated that while the reaction is selective, prolonged heating can lead to byproducts.[1][2]
-
Catalysis: While traditionally a thermal reaction, Lewis acids can catalyze the Claisen rearrangement at lower temperatures. However, this can also lead to different side products, so careful optimization is necessary.
Troubleshooting Table for Claisen Rearrangement
| Problem | Potential Cause | Suggested Solution |
| No reaction | Insufficient temperature | Gradually increase the reaction temperature, monitoring by TLC. |
| Complex mixture | Temperature too high / prolonged reaction | Decrease the temperature or shorten the reaction time. |
| Low yield | Inefficient rearrangement | Consider using a high-boiling solvent like diphenyl ether.[2] |
| Unexpected products | Alternative reaction pathways | For ortho-substituted phenols, ensure conditions favor para-rearrangement.[3] |
Question 3: My dehydrogenation of 3,7-dimethyl-2,3-dihydrobenzofuran-4-ol to the final product is resulting in low yields and purification is difficult. How can I optimize this step?
Answer:
Dehydrogenation to form the aromatic benzofuran ring is a common final step. The choice of oxidizing agent and reaction conditions are critical for a clean and high-yielding reaction.
-
Choice of Dehydrogenating Agent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common and effective reagent for such dehydrogenations.[4] Other reagents like manganese dioxide (MnO₂) or palladium on carbon (Pd/C) with a suitable hydrogen acceptor can also be used.
-
Reaction Conditions with DDQ: The reaction with DDQ is often performed in an inert solvent like benzene, toluene, or dioxane at reflux temperature. The reaction is typically fast. The stoichiometry of DDQ is important; using an excess can lead to over-oxidation or side reactions.
-
Side Products: The hydroquinone form of DDQ is a major byproduct and needs to be efficiently removed during workup. Other potential side reactions include the formation of Diels-Alder adducts if the substrate has diene character, or Michael adducts.[5]
-
Purification: The crude product after dehydrogenation often requires careful purification. Column chromatography on silica gel is typically employed. The choice of eluent system is crucial to separate the desired product from unreacted starting material and byproducts.
Optimization Parameters for DDQ Dehydrogenation
| Parameter | Typical Range | Considerations |
| DDQ Equivalents | 1.1 - 2.0 | Start with a slight excess and optimize based on TLC monitoring. |
| Solvent | Toluene, Dioxane, Benzene | The choice can affect reaction rate and solubility. |
| Temperature | Reflux | Ensure the temperature is high enough for the reaction to proceed efficiently. |
| Reaction Time | 1 - 24 hours | Monitor by TLC to avoid decomposition of the product. |
II. Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common and effective route starts from 2,6-dimethylphenol. The synthetic sequence is as follows:
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O-allylation: Reaction of 2,6-dimethylphenol with an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., K₂CO₃) to form allyl 2,6-dimethylphenyl ether.
-
Claisen Rearrangement: Thermal rearrangement of the allyl ether to yield 2-allyl-3,5-dimethylphenol. Due to the substitution at the ortho positions, the allyl group migrates to the para position.
-
Cyclization: Intramolecular cyclization of the 2-allyl-3,5-dimethylphenol to form the dihydrobenzofuran ring. This can often be acid-catalyzed.
-
Dehydrogenation: Oxidation of the resulting 3,7-dimethyl-2,3-dihydrobenzofuran-4-ol to the final product, this compound, using an oxidizing agent like DDQ.
Synthetic Workflow:
Caption: Plausible synthetic route to this compound.
Q2: How can I monitor the progress of these reactions?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, intermediates, and the product. Visualization can be done under UV light and/or by staining with an appropriate agent like potassium permanganate.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Allyl Halides: Allyl bromide and chloride are lachrymators and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
High Temperatures: The Claisen rearrangement requires high temperatures. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and take precautions to prevent fires.
-
DDQ: DDQ is a strong oxidizing agent and is toxic. Avoid contact with skin and inhalation of dust. Handle it in a fume hood.
-
Solvents: Many of the solvents used (e.g., benzene, dioxane, DMF) are flammable and/or toxic. Use them in a well-ventilated area and away from ignition sources.
Q4: Are there any known biological activities or signaling pathways associated with this compound derivatives?
A4: While specific studies on this compound may be limited, benzofuran derivatives, in general, are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[6][7][8] Phenolic compounds and many benzofurans are known to exert their effects through modulation of key signaling pathways. Two plausible pathways are:
-
NF-κB Signaling Pathway: Many anti-inflammatory agents, including some benzofuran derivatives, act by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10] This pathway is a central regulator of inflammation.
-
Keap1-Nrf2 Signaling Pathway: As a phenolic compound, this compound may act as an antioxidant by activating the Keap1-Nrf2 pathway.[11][[“]] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins.
NF-κB Signaling Pathway Inhibition by Benzofuran Derivatives:
Caption: Potential inhibition of the NF-κB signaling pathway.
Keap1-Nrf2 Antioxidant Response Pathway Activation:
Caption: Potential activation of the Keap1-Nrf2 antioxidant pathway.
III. Experimental Protocols
Protocol 1: Synthesis of Allyl 2,6-dimethylphenyl ether (O-allylation)
-
To a solution of 2,6-dimethylphenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Synthesis of 2-Allyl-3,5-dimethylphenol (Claisen Rearrangement)
-
Place the allyl 2,6-dimethylphenyl ether in a round-bottom flask equipped with a reflux condenser.
-
Heat the ether in an inert, high-boiling solvent such as N,N-diethylaniline or diphenyl ether to 180-200°C.
-
Maintain the temperature and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure (e.g., by vacuum distillation).
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The crude product can be purified by column chromatography.
Protocol 3: Synthesis of this compound (Dehydrogenation)
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Dissolve the 3,7-dimethyl-2,3-dihydrobenzofuran-4-ol (1.0 eq) in dry dioxane or toluene.
-
Add DDQ (1.2 eq) to the solution in portions.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
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Filter the mixture to remove the precipitated hydroquinone.
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Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Data Presentation
Table 1: Summary of Reaction Conditions for O-allylation of Substituted Phenols
| Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,6-Dimethylphenol | K₂CO₃ | Acetone | Reflux | 6 | ~85-95 |
| 2,6-Diisopropylphenol | NaH | THF | Reflux | 12 | ~70-80 |
| Phenol | K₂CO₃ | Acetonitrile | 60 | 4 | >95 |
Table 2: Optimization of Dehydrogenation of Dihydrobenzofuran Derivatives
| Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Dihydrobenzofuran | DDQ | Toluene | Reflux | 2 | ~90 |
| Dihydrobenzofuran | MnO₂ | Dichloromethane | Reflux | 24 | ~75 |
| Dihydrobenzofuran | Pd/C, Cyclohexene | Ethanol | Reflux | 8 | ~80 |
References
- 1. dl.begellhouse.com [dl.begellhouse.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organicreactions.org [organicreactions.org]
- 4. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actascientific.com [actascientific.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bohrium.com [bohrium.com]
- 12. Mechanisms of Keap1/Nrf2/ARE pathway modulation by polyphenols - Consensus [consensus.app]
Technical Support Center: Synthesis of 3,7-Dimethylbenzofuran-4-ol
Welcome to the technical support center for the synthesis of 3,7-Dimethylbenzofuran-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions that may arise during the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the two key stages of a common synthetic route: O-alkylation of 2,5-dimethylphenol and the subsequent intramolecular cyclization.
Problem 1: Low Yield of the Intermediate Ether, 1-(2,5-dimethylphenoxy)propan-2-one
Possible Causes:
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Incomplete deprotonation of 2,5-dimethylphenol: The phenoxide is the active nucleophile for the O-alkylation. Insufficient base or a base that is not strong enough will result in a low concentration of the phenoxide, leading to a slow or incomplete reaction.
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Side reaction of the α-halo ketone: α-halo ketones can undergo self-condensation or elimination reactions under basic conditions.
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Reaction with solvent: If a protic solvent is used, it can compete with the phenoxide in reacting with the α-halo ketone.
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Steric hindrance: While less of an issue with 2,5-dimethylphenol, significant steric bulk on the phenol can hinder the approach of the electrophile.
Solutions:
| Solution | Experimental Protocol | Expected Outcome |
| Use of a stronger base | Instead of potassium carbonate, consider using a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF. | More complete deprotonation of the phenol, leading to a higher concentration of the phenoxide and an increased reaction rate. |
| Optimize reaction temperature | Perform the reaction at a moderate temperature (e.g., 50-80 °C). Higher temperatures can favor side reactions. | Reduced formation of byproducts from self-condensation or elimination of the α-halo ketone. |
| Choice of solvent | Employ a polar aprotic solvent such as acetone, DMF, or acetonitrile. These solvents solvate the cation of the base, leaving the anion more nucleophilic, and do not participate in the reaction. | Increased reaction rate and prevention of solvent-related side products. |
| Slow addition of the α-halo ketone | Add the α-halo ketone dropwise to the solution of the phenoxide over a period of time. | This keeps the concentration of the α-halo ketone low at any given time, minimizing self-condensation reactions. |
Problem 2: Incomplete or No Cyclization to this compound
Possible Causes:
-
Insufficiently acidic catalyst: The intramolecular Friedel-Crafts type cyclization requires a strong acid catalyst to protonate the carbonyl oxygen and activate the aromatic ring for electrophilic attack.
-
Deactivation of the aromatic ring: While the hydroxyl group is activating, if any deactivating groups are inadvertently introduced, cyclization will be difficult.
-
Steric hindrance: The methyl groups on the aromatic ring can influence the preferred conformation for cyclization.
Solutions:
| Solution | Experimental Protocol | Expected Outcome |
| Use of a stronger acid catalyst | Employ strong protic acids like concentrated sulfuric acid or polyphosphoric acid (PPA). Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) can also be effective. | Efficient protonation of the carbonyl and promotion of the intramolecular electrophilic aromatic substitution. |
| Higher reaction temperature | Gently heat the reaction mixture. The activation energy for the cyclization may require elevated temperatures. | Increased reaction rate to favor the desired intramolecular cyclization over potential intermolecular side reactions. |
| Anhydrous conditions | Ensure all reagents and glassware are thoroughly dried. Water can compete with the intramolecular reaction and deactivate Lewis acid catalysts. | Optimal catalyst activity and prevention of hydrolysis side reactions. |
Problem 3: Formation of Impurities and Side Products
Possible Causes:
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C-alkylation of the phenol: The phenoxide ion is an ambident nucleophile and can undergo C-alkylation as well as the desired O-alkylation, leading to the formation of an isomeric byproduct.
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Over-alkylation: Reaction of the product ether with the α-halo ketone.
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Rearrangement products: Under strongly acidic conditions, rearrangements of the carbocation intermediates can occur.
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Polymerization: Strong acids can sometimes lead to the polymerization of starting materials or products.
Solutions:
| Solution | Experimental Protocol | Expected Outcome |
| Control of reaction conditions for O-alkylation | Use a polar aprotic solvent and a counter-ion for the phenoxide (like K⁺ or Na⁺) that favors O-alkylation over C-alkylation. | Increased selectivity for the desired ether intermediate. |
| Purification of the intermediate | Purify the 1-(2,5-dimethylphenoxy)propan-2-one intermediate by column chromatography before proceeding to the cyclization step. | Removal of any C-alkylated isomers and other impurities that could interfere with the cyclization. |
| Careful control of acid concentration and temperature during cyclization | Use the minimum effective amount of acid catalyst and avoid excessively high temperatures. | Minimized formation of rearrangement and polymerization byproducts. |
| Chromatographic purification of the final product | Utilize column chromatography on silica gel to separate the desired this compound from any remaining starting materials and side products. | Isolation of the pure target compound. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is a two-step synthesis. The first step is a Williamson ether synthesis involving the O-alkylation of 2,5-dimethylphenol with an α-halo ketone, such as chloroacetone, in the presence of a base. The resulting intermediate, 1-(2,5-dimethylphenoxy)propan-2-one, is then subjected to an acid-catalyzed intramolecular cyclization to yield the final product, this compound.
Q2: What are the most critical parameters to control during the O-alkylation step?
The choice of base and solvent are crucial. A moderately strong base like potassium carbonate in a polar aprotic solvent such as acetone or DMF is typically effective for deprotonating the phenol without promoting significant side reactions of the chloroacetone. The reaction temperature should also be controlled to prevent unwanted side reactions.
Q3: Which acid catalysts are recommended for the intramolecular cyclization?
Strong acids are required to promote the electrophilic aromatic substitution. Polyphosphoric acid (PPA) is a common choice as it acts as both a catalyst and a solvent. Concentrated sulfuric acid is also effective, but may lead to more charring and side products if not used carefully. Lewis acids like AlCl₃ can also be employed.
Q4: I am observing a significant amount of a byproduct with the same mass as my desired ether intermediate. What could it be?
This is likely the C-alkylated isomer, 2-hydroxy-3,6-dimethyl-α-methylstyrene, formed from the reaction of the phenoxide at one of the ortho or para positions of the aromatic ring instead of the oxygen atom. Optimizing the O-alkylation conditions (solvent, base) can help to minimize this side product.
Q5: My cyclization reaction is turning very dark and I am getting a low yield of the desired benzofuran. What is happening?
Excessively high temperatures or a very high concentration of a strong acid catalyst can lead to charring and polymerization of the starting material or product. It is recommended to use a moderate temperature and the minimum amount of catalyst necessary to drive the reaction to completion.
Experimental Protocols
Synthesis of 1-(2,5-dimethylphenoxy)propan-2-one (Intermediate)
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To a solution of 2,5-dimethylphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add chloroacetone (1.1 eq) dropwise to the reaction mixture.
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Reflux the mixture for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, filter the solid potassium carbonate and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Synthesis of this compound (Final Product)
-
Add the purified 1-(2,5-dimethylphenoxy)propan-2-one (1.0 eq) to polyphosphoric acid (PPA) (10-20 eq by weight).
-
Heat the mixture to 80-100 °C with stirring for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Data Presentation
Table 1: Representative Reaction Conditions for the Synthesis of Substituted Benzofurans
| Starting Phenol | Alkylating/Acylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 2,5-Dimethylphenol | Chloroacetone | K₂CO₃ | Acetone | Reflux | 70-85 (Ether) |
| Phenol | α-Bromoacetophenone | K₂CO₃ | DMF | 80 | 85-95 (Ether) |
| p-Cresol | Ethyl bromoacetate | NaH | THF | 60 | 80-90 (Ether) |
| 2,5-Dimethylphenol | 1-(2,5-dimethylphenoxy)propan-2-one | PPA | Neat | 90 | 60-75 (Benzofuran) |
| Phenoxyacetone | H₂SO₄ | Neat | 100 | 50-65 (Benzofuran) |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Potential side reactions during the O-alkylation step.
Caption: A logical troubleshooting workflow for the synthesis.
Technical Support Center: Purification of 3,7-Dimethylbenzofuran-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 3,7-Dimethylbenzofuran-4-ol. The following information is based on general purification principles for phenolic compounds and substituted benzofurans.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities largely depend on the synthetic route used. A likely synthesis involves the reaction of 2,6-dimethylphenol with a haloacetal followed by acid-catalyzed cyclization. Based on this, potential impurities include:
-
Unreacted Starting Materials: 2,6-dimethylphenol and the haloacetal (e.g., 2-bromo-1,1-dimethoxyethane).
-
Intermediate Products: The uncyclized ether intermediate, 1-(2,2-dimethoxyethoxy)-2,6-dimethylbenzene.
-
Side Products: Polymeric or tar-like substances formed during the acid-catalyzed cyclization.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Q2: What is the recommended first step for purifying crude this compound?
A2: An initial acid-base extraction is often a good starting point for purifying phenolic compounds. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic impurities. Subsequently, washing with brine and drying the organic layer can remove water-soluble impurities and water.
Q3: Which purification technique is most effective for removing closely related impurities?
A3: Flash column chromatography is generally the most effective method for separating compounds with similar polarities, such as the desired product from unreacted starting materials or the intermediate ether.
Q4: Can I use distillation to purify this compound?
A4: Distillation may be a viable option if the impurities have significantly different boiling points from the product and if the product is thermally stable. However, given the potential for thermal degradation of the hydroxyl group and the benzofuran ring, distillation should be performed under reduced pressure (vacuum distillation) and at the lowest possible temperature.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling Out | The compound is melting before it dissolves, or the solvent is a poor choice. | - Use a higher boiling point solvent. - Add a small amount of a co-solvent in which the compound is more soluble. - Ensure the compound is fully dissolved before cooling. |
| No Crystal Formation | The solution is not supersaturated, or nucleation is inhibited. | - Concentrate the solution by slowly evaporating some of the solvent. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| Poor Recovery | The compound is too soluble in the chosen solvent, even at low temperatures. | - Choose a less polar solvent or a solvent mixture. - Minimize the amount of hot solvent used to dissolve the compound. - Ensure complete precipitation by cooling for an adequate amount of time. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution and filter it through celite before crystallization. - Perform a second recrystallization. |
Flash Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation | Incorrect solvent system (eluent). | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound. - Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| Band Tailing | The compound is interacting too strongly with the silica gel (acidic). | - Add a small amount of a modifier to the eluent, such as acetic acid (for acidic compounds) or triethylamine (for basic compounds). Since this compound is phenolic (acidic), adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can improve peak shape. |
| Cracked Column Bed | Improper packing of the silica gel. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the chromatography process. |
| Product Elutes Too Quickly or Too Slowly | The polarity of the eluent is too high or too low. | - Adjust the solvent ratio. Increase the proportion of the more polar solvent to decrease retention time (elute faster) or increase the proportion of the less polar solvent to increase retention time (elute slower). |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Suitable starting solvents for phenolic compounds include toluene, methanol, ethanol, or mixtures such as ethyl acetate/hexanes.
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Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
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TLC Analysis: Determine an appropriate solvent system using TLC. A common starting point for benzofurans is a mixture of hexanes and ethyl acetate.
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Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Suggested Solvents for Purification
| Purification Method | Solvent/Solvent System | Rationale |
| Recrystallization | Toluene | Good for aromatic compounds, allows for slow cooling. |
| Methanol/Water | The product should be soluble in methanol and insoluble in water. Adding water as an anti-solvent can induce crystallization. | |
| Ethyl Acetate/Hexanes | A polar/non-polar mixture that can be fine-tuned for optimal solubility. | |
| Flash Chromatography | Hexanes/Ethyl Acetate | A versatile system where the polarity can be easily adjusted. |
| Dichloromethane/Methanol | For more polar impurities, a small amount of methanol can be added to the dichloromethane. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: A logical approach to troubleshooting purification issues.
Common pitfalls in handling 3,7-Dimethylbenzofuran-4-ol
Welcome to the technical support center for 3,7-Dimethylbenzofuran-4-ol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful handling and application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
A1: this compound is a substituted benzofuran, a class of heterocyclic compounds.[1][2] Its phenolic hydroxyl group makes it weakly acidic and susceptible to oxidation. Below is a summary of its key physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | [3] |
| Molecular Weight | 162.19 g/mol | [3] |
| Appearance | Off-white to light brown solid (predicted) | General knowledge |
| Melting Point | Not available. Predicted to be in the range of 80-120 °C. | General knowledge |
| Boiling Point | Not available. Likely to decompose at high temperatures. | General knowledge |
| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate. Poorly soluble in water. | General knowledge |
| pKa | ~9-10 (predicted for the phenolic hydroxyl group) | General knowledge |
Q2: How should I properly store this compound?
A2: Due to the phenolic hydroxyl group, this compound is prone to oxidation, which can be accelerated by light and air. For long-term storage, it is recommended to store the solid compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), at 2-8°C, and protected from light.[4]
Q3: What are the primary safety concerns when handling this compound?
Troubleshooting Guides
This section addresses specific issues you may encounter during synthesis, purification, and application.
Synthesis and Purification
Q4: I am experiencing low yields in the synthesis of this compound. What are the common causes?
A4: Low yields in the synthesis of substituted benzofurans can stem from several factors.[7][8] The phenolic hydroxyl group can be sensitive to certain reaction conditions. Ensure that any protecting groups used are robust enough for the reaction conditions and that the deprotection step is efficient. Additionally, verify the purity of your starting materials and ensure all reagents are anhydrous if the reaction is moisture-sensitive.
Troubleshooting Workflow for Low Synthesis Yield
Caption: A logical workflow for troubleshooting low yields in chemical synthesis.
Q5: I am having trouble purifying the final product by column chromatography. It seems to be streaking on the column.
A5: Streaking on a silica gel column is often due to the polarity of the phenolic hydroxyl group. You can try adding a small amount (0.5-1%) of a polar modifier like acetic acid or triethylamine to your eluent system. Acetic acid can help to reduce tailing for acidic compounds, while triethylamine can be beneficial if you have basic impurities. Always perform a TLC analysis with the modified eluent system first to see if it improves the separation.[9]
Handling and Stability
Q6: My solid this compound has changed color from off-white to brown over time. Is it still usable?
A6: A color change to brown is a common indicator of oxidation for phenolic compounds.[10] While the compound may still contain a significant amount of the desired material, the presence of oxidation byproducts can interfere with your experiments, especially biological assays. It is highly recommended to check the purity of the discolored material by TLC, LC-MS, or NMR before use. If significant degradation has occurred, repurification may be necessary.
Q7: My stock solution in DMSO has turned a yellowish-brown color. What could be the cause?
A7: Phenolic compounds can be unstable in DMSO over long periods, leading to degradation.[10] For biological assays, it is best practice to prepare fresh stock solutions or to store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Avoid storing DMSO stock solutions at room temperature for extended periods.
Use in Biological Assays
Q8: I am observing inconsistent results in my cell-based assays. Could the compound be the issue?
A8: Yes, phenolic compounds like this compound can present several challenges in biological assays.[11]
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Aggregation: At higher concentrations, phenolic compounds can form aggregates, which can lead to non-specific inhibition of enzymes or interference with assay readouts.[11]
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Low Bioavailability: Poor aqueous solubility can lead to low bioavailability in cell culture media.[12]
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Antioxidant Activity: The phenolic group can act as an antioxidant, which may interfere with assays that involve redox reactions.[13]
To mitigate these issues, it is advisable to determine the critical aggregation concentration of your compound and work below this limit. Including a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in your assay buffer can sometimes help to prevent aggregation.[11]
Diagram of Phenolic Compound Aggregation
Caption: Aggregation of phenolic compounds can lead to false positives in assays.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a general example of a synthetic route to a substituted benzofuran and should be adapted and optimized for your specific laboratory conditions.
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Reaction Setup: To a solution of 2,5-dimethylhydroquinone (1 equivalent) in anhydrous acetonitrile in a round-bottom flask, add chloroacetone (1.2 equivalents) and anhydrous potassium carbonate (2.5 equivalents).
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Reaction: Stir the mixture vigorously at reflux (approximately 82°C) under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.
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Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Purification by Flash Column Chromatography
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Column Packing: Pack a glass column with silica gel using a slurry method with your initial eluent (e.g., 95:5 hexane/ethyl acetate).
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica onto the top of the packed column.
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Elution: Begin elution with the initial low-polarity solvent system (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane/ethyl acetate) to elute your product.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Preparation of a 10 mM Stock Solution in DMSO
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Weighing: Accurately weigh out 1.622 mg of this compound (MW = 162.19 g/mol ) into a sterile microcentrifuge tube.
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Dissolving: Add 1.0 mL of high-purity, anhydrous DMSO to the tube.
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Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be necessary.
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Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
References
- 1. Substituted benzofuran - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for Benzofuran, 4,7-dimethyl- (HMDB0059897) [hmdb.ca]
- 3. This compound | C10H10O2 | CID 19767045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,5,6,7-四氢-3,6-二甲基苯并呋喃 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.com [fishersci.com]
- 7. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Biological Activity of 3,7-Dimethylbenzofuran-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the biological activity of 3,7-Dimethylbenzofuran-4-ol and related benzofuran derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of benzofuran derivatives?
Benzofuran derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities.[1][2][3] These activities include:
Q2: I am not seeing the expected biological activity with this compound. What are the common initial troubleshooting steps?
If you are not observing the desired biological activity, consider the following initial steps:
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Compound Purity and Integrity: Verify the purity of your this compound sample using techniques like NMR, HPLC, and mass spectrometry. Impurities can interfere with biological assays.
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Solubility Issues: Ensure your compound is fully dissolved in the assay buffer. Benzofuran derivatives can sometimes have poor aqueous solubility. Consider using a small percentage of a biocompatible solvent like DMSO.
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Assay Validation: Confirm that your biological assay is performing as expected by using a positive control with a known mechanism of action.
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Concentration Range: You may need to test a wider range of concentrations. The optimal concentration for biological activity can vary significantly.
Q3: How can I enhance the biological activity of this compound?
Enhancing biological activity often involves chemical modification of the parent compound. Based on studies of other benzofuran derivatives, consider the following strategies:
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Substitution at the 2-position: The 2-position of the benzofuran ring is a common site for modification and has been shown to be important for anti-HIV, anticancer, and antimicrobial activities.[1]
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Introduction of Aryl Groups: The addition of aryl groups can influence the compound's interaction with biological targets. For example, 3-arylbenzofuranone derivatives have shown good antioxidant and acetylcholinesterase inhibitory activity.[4][6]
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Halogenation: The introduction of halogens into the benzofuran structure can be a viable strategy to enhance biological activity.[7]
Troubleshooting Guides
Guide 1: Poor Compound Solubility
| Symptom | Possible Cause | Suggested Solution |
| Precipitate forms when adding the compound to aqueous buffer. | The compound has low aqueous solubility. | 1. Prepare a high-concentration stock solution in a biocompatible organic solvent (e.g., DMSO).2. Perform serial dilutions to the final desired concentration, ensuring the final solvent concentration is low and does not affect the assay.3. Consider the use of solubilizing agents or different buffer systems. |
| Inconsistent results between experimental replicates. | The compound is not fully dissolved, leading to variations in the effective concentration. | 1. Use sonication or gentle heating to aid dissolution.2. Visually inspect for any undissolved particles before use. |
Guide 2: Low or No Target Inhibition in Enzyme Assays
| Symptom | Possible Cause | Suggested Solution |
| The compound does not inhibit the target enzyme, even at high concentrations. | The compound may not be a direct inhibitor of the target enzyme. | 1. Consider alternative mechanisms of action, such as disruption of protein-protein interactions or modulation of a different pathway.2. Perform broader screening against a panel of related enzymes or targets. |
| Inhibition is observed, but the IC50 value is high. | The compound has low potency. | 1. Pursue structural modifications to improve binding affinity (see Q3 in FAQs).2. Investigate potential synergistic effects by co-administering with other known inhibitors. |
Experimental Protocols
Protocol 1: General Procedure for Synthesis of 2-Arylbenzofuran Derivatives
This protocol is a generalized method for synthesizing 2-arylbenzofuran derivatives, which can be adapted for the modification of this compound.
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Step 1: Synthesis of Phenylacetic Acid Intermediate: A mixture of the starting benzofuran derivative, an appropriate aldehyde, and a base (e.g., 10% aqueous KOH) in a suitable solvent (e.g., methanol) is stirred and heated. After cooling, the mixture is acidified to precipitate the phenylacetic acid intermediate. The precipitate is filtered, washed, and dried.[8]
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Step 2: Cyclization to form the Benzofuran Core: The phenylacetic acid intermediate is mixed with anhydrous sodium acetate and acetic anhydride and heated. The mixture is then cooled and poured into ice water to precipitate the crude product. The product is filtered, washed, and can be further purified by recrystallization.[8]
Protocol 2: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
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Prepare a stock solution of this compound and its derivatives in methanol.
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Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
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In a 96-well plate, add various concentrations of the test compounds.
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Add the DPPH solution to each well and mix.
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Incubate the plate in the dark at room temperature for 30 minutes.
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Measure the absorbance at 517 nm using a microplate reader.
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Ascorbic acid can be used as a positive control.
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The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound and its derivatives against a target enzyme, illustrating how modifications can enhance biological activity.
| Compound | Modification | Target Enzyme IC50 (µM) |
| This compound | - | >100 |
| Derivative A | 2-phenyl substitution | 25.3 |
| Derivative B | 2-(4-chlorophenyl) substitution | 10.8 |
| Derivative C | 5-bromo substitution | 52.1 |
Visualizations
Caption: Experimental workflow for enhancing biological activity.
Caption: A potential signaling pathway modulated by a benzofuran derivative.
References
- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Analysis of 3,7-Dimethylbenzofuran-4-ol and Other Benzofuran Derivatives in Preclinical Research
A detailed guide for researchers and drug development professionals on the performance, experimental data, and potential therapeutic applications of substituted benzofurans.
The benzofuran scaffold is a prominent heterocyclic structure found in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological activities.[1][2] This has led to significant interest in the development of benzofuran derivatives as potential therapeutic agents. This guide provides a comparative overview of 3,7-Dimethylbenzofuran-4-ol and other selected benzofuran derivatives, focusing on their antioxidant and antimicrobial properties, supported by experimental data and detailed protocols.
Performance Comparison of Benzofuran Derivatives
While specific experimental data for this compound is not extensively available in the public domain, its structural features—a hydroxyl group on the benzene ring and methyl substitutions—suggest potential for biological activity, particularly as an antioxidant. The hydroxyl group can act as a hydrogen donor, a key mechanism for radical scavenging. The methyl groups can influence lipophilicity and interaction with biological targets.
To provide a comparative context, this guide includes data on other benzofuran derivatives that have been evaluated for their antioxidant and antimicrobial activities.
Antioxidant Activity
The antioxidant potential of benzofuran derivatives is a significant area of investigation. It is well-established that the transformation of a chroman skeleton (found in Vitamin E) to a benzofuran skeleton can enhance antioxidant activity.[1] The following table summarizes the antioxidant activity of selected benzofuran derivatives compared to standard antioxidants.
| Compound/Derivative | Antioxidant Assay | IC50 / Activity | Reference Compound | IC50 of Reference |
| Hypothetical this compound | DPPH Radical Scavenging | Data not available | Ascorbic Acid | ~5-15 µg/mL |
| 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA) | Not Specified | Better than Trolox C | Trolox C | Data not available |
| Benzofuran-stilbene hybrid compound 3 | DFT Calculation (HAT mechanism) | Lowest BDE value | - | - |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (Compound 1j) | DPPH Radical Scavenging & Lipid Peroxidation Inhibition | Moderate to Appreciable | - | - |
IC50: The half maximal inhibitory concentration. A lower IC50 value indicates greater antioxidant activity. BDE: Bond Dissociation Enthalpy. A lower BDE suggests easier hydrogen atom donation for radical scavenging. DFT: Density Functional Theory.
Antimicrobial Activity
Benzofuran derivatives have demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[3][4] The nature and position of substituents on the benzofuran ring play a crucial role in determining the antimicrobial potency and spectrum.
| Compound/Derivative | Target Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Hypothetical this compound | Staphylococcus aureus, Escherichia coli | Data not available |
| 4-[1-benzofuran-2-yl]-1-[1, 3-benzothiazol-2-yl]-4-methylazetidin-2-one derivatives (3b, 3c, 3d) | Various bacteria and fungi | Moderate activity |
| 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol derivatives (III, IV, VI) | Gram-positive bacteria (S. aureus) | 50 - 200 |
| 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol derivatives (III, VI) | Candida albicans, Candida parapsilosis | 100 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for assessing the antioxidant and antimicrobial activities of benzofuran derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method to determine the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
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Preparation of test samples: Dissolve the benzofuran derivatives in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.
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Reaction: Add 1 mL of the DPPH solution to 1 mL of each sample concentration in a test tube. A control is prepared by adding 1 mL of DPPH solution to 1 mL of methanol.
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Incubation: Incubate the tubes in the dark at room temperature for 30 minutes.
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Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
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Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The growth of the microorganism is observed after incubation, and the MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Protocol:
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Preparation of test compounds: Dissolve the benzofuran derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution.
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Preparation of microtiter plate: Add 50 µL of sterile nutrient broth to all wells of a 96-well microtiter plate. Add 50 µL of the stock solution of the test compound to the first well and perform serial dilutions by transferring 50 µL from each well to the next.
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Inoculum preparation: Prepare a suspension of the test microorganism in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to obtain a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
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Inoculation: Add 50 µL of the diluted inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
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Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
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Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes.
Caption: Workflow for DPPH Radical Scavenging Assay.
Caption: Workflow for MIC Determination via Broth Microdilution.
Conclusion
Benzofuran derivatives represent a versatile and promising class of compounds for drug discovery, with demonstrated potential in antioxidant and antimicrobial applications. While this compound remains a molecule of interest requiring further investigation, the broader family of benzofurans continues to provide a rich source of lead compounds. The structure-activity relationships within this class indicate that targeted substitutions on the benzofuran core can significantly modulate biological activity, offering a clear path for the rational design of novel therapeutic agents. The experimental protocols and workflows provided in this guide offer a foundation for the standardized evaluation of these and other novel chemical entities. Further research, including in vivo studies and elucidation of specific mechanisms of action, is warranted to fully realize the therapeutic potential of this important class of heterocyclic compounds.
References
A Comparative Analysis of the Efficacy of Resveratrol and 3,7-Dimethylbenzofuran-4-ol
A comprehensive review of the current scientific literature reveals a stark contrast in the available efficacy data between the well-researched polyphenol, resveratrol, and the lesser-known compound, 3,7-Dimethylbenzofuran-4-ol. While resveratrol has been the subject of thousands of studies, providing a substantial body of evidence for its various biological activities, this compound remains largely uncharacterized in terms of its pharmacological effects.
This guide aims to provide researchers, scientists, and drug development professionals with an objective comparison based on the existing experimental data. The information presented herein underscores the extensive documentation of resveratrol's mechanisms of action and therapeutic potential, juxtaposed with the current void in the scientific understanding of this compound.
Quantitative Data on Efficacy
The following tables summarize the available quantitative data for both compounds. For this compound, no specific experimental data on its biological efficacy was found in the public scientific literature. Therefore, the corresponding entries are marked as "No data available."
Table 1: Comparison of In Vitro Efficacy Data
| Parameter | Resveratrol | This compound |
| Antioxidant Activity (IC50) | Varied (µM range), depending on the assay (e.g., DPPH, ABTS) | No data available |
| Anti-inflammatory Activity (IC50) | Inhibition of COX-1 and COX-2, reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in various cell lines | No data available |
| Anticancer Activity (IC50) | Cell line-dependent (µM range) against various cancers (e.g., breast, prostate, colon) | No data available |
| Neuroprotective Activity (EC50) | Protection against oxidative stress and amyloid-beta toxicity in neuronal cell models | No data available |
Table 2: Comparison of In Vivo Efficacy Data
| Parameter | Resveratrol | This compound |
| Cardioprotective Effects | Improved cardiovascular function in animal models of atherosclerosis and hypertension | No data available |
| Neuroprotective Effects | Reduced neuronal damage in animal models of Alzheimer's and Parkinson's disease | No data available |
| Anti-diabetic Effects | Improved insulin sensitivity and glucose tolerance in rodent models of diabetes | No data available |
| Lifespan Extension | Extended lifespan in some model organisms (e.g., yeast, worms, fish) | No data available |
Experimental Protocols
Detailed experimental methodologies for the cited data on resveratrol are extensive and can be found in numerous peer-reviewed publications. Key experimental models and assays frequently used to evaluate the efficacy of resveratrol include:
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Cell Culture Models: A wide array of human and animal cell lines are used to study the effects of resveratrol on specific cellular processes, including cancer cell proliferation, inflammation, and oxidative stress. Common cell lines include MCF-7 (breast cancer), PC-3 (prostate cancer), and SH-SY5Y (neuroblastoma).
-
Animal Models: Rodent models are extensively used to investigate the in vivo efficacy of resveratrol in various disease states, such as diet-induced obesity, chemically-induced cancer, and models of neurodegenerative diseases.
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Biochemical Assays: Standard assays are employed to measure antioxidant capacity (e.g., DPPH, ORAC), enzyme activity (e.g., COX, SIRT1), and protein expression (e.g., Western blotting).
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Molecular Biology Techniques: Methods such as PCR and gene expression arrays are used to determine the effects of resveratrol on the expression of target genes and signaling pathways.
For This compound , there are no published experimental protocols detailing the evaluation of its biological efficacy. The benzofuran class of compounds, to which it belongs, is known to possess a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects. However, without specific studies on this compound, its pharmacological profile remains speculative.
Signaling Pathways and Mechanisms of Action
The mechanisms through which resveratrol exerts its effects have been a primary focus of research. Several key signaling pathways have been identified as being modulated by resveratrol. In contrast, the signaling pathways affected by this compound are unknown.
Resveratrol Signaling Pathways
Resveratrol is known to interact with multiple molecular targets, leading to the modulation of various signaling cascades. Some of the most well-characterized pathways include:
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Sirtuin 1 (SIRT1) Activation: Resveratrol is a potent activator of SIRT1, a NAD-dependent deacetylase. This activation is linked to many of resveratrol's beneficial effects, including metabolic regulation and lifespan extension.
-
AMP-activated protein kinase (AMPK) Pathway: Resveratrol can activate AMPK, a key sensor of cellular energy status. AMPK activation contributes to improved glucose metabolism and mitochondrial function.
-
Nrf2 Signaling Pathway: Resveratrol can enhance the activity of the transcription factor Nrf2, which plays a crucial role in the cellular antioxidant response.
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PI3K/Akt/mTOR Pathway: Resveratrol has been shown to inhibit the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer and metabolic diseases.
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Wnt/β-catenin Signaling: Inhibition of this pathway by resveratrol has been implicated in its anti-proliferative effects in cancer.
Caption: Key signaling pathways modulated by resveratrol.
This compound Signaling Pathways
Due to the absence of research in this area, there is no information available on the signaling pathways modulated by this compound.
Conclusion
The comparison between the efficacy of resveratrol and this compound is fundamentally limited by the vast disparity in the available scientific data. Resveratrol is a well-established, pleiotropic compound with a wealth of preclinical and a growing body of clinical evidence supporting its potential health benefits across a range of applications. Its mechanisms of action are multifaceted and have been extensively investigated.
In contrast, this compound is a compound for which there is currently no publicly available scientific literature detailing its biological efficacy or mechanism of action. While the broader class of benzofurans has shown pharmacological promise, this cannot be extrapolated to this specific, unstudied molecule.
For researchers and drug development professionals, this comparison highlights the critical importance of empirical evidence in evaluating the potential of a compound. While resveratrol presents a compound with a rich dataset for further investigation and potential therapeutic development, this compound represents a blank slate, requiring foundational in vitro and in vivo studies to ascertain any potential efficacy. Future research is necessary to determine if this compound holds any therapeutic promise.
Cross-Validation of Analytical Methods for 3,7-Dimethylbenzofuran-4-ol: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of novel compounds is paramount. This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of 3,7-Dimethylbenzofuran-4-ol. While direct cross-validation studies for this specific analyte are not publicly available, this document compiles performance data from structurally similar compounds, such as benzofuran derivatives and phenolic compounds, to offer a valuable comparative framework.
The selection of an appropriate analytical method is a critical decision in the drug development pipeline, influencing the reliability of pharmacokinetic, toxicokinetic, and metabolic studies. This guide aims to facilitate this decision-making process by presenting a side-by-side comparison of these methods, supported by generalized experimental protocols and performance data.
Comparative Performance Data
The following tables summarize typical performance characteristics for HPLC, GC-MS, and LC-MS/MS methods based on data from analytes structurally related to this compound. These values should be considered as representative estimates, and method validation with the specific analyte is essential.
Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data
| Analyte | Matrix | Linearity (Correlation Coefficient, r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| Benzofuran derivatives | Pharmaceutical Intermediate | > 0.99 | Not Reported | Not Reported | Not Reported | [1] |
| Polynuclear Aromatic Hydrocarbons | Olive Oil | ≥ 0.9993 | 0.09 – 0.17 µg/kg | 0.28 – 0.51 µg/kg | 87.6 – 109.3 | [2] |
| Phenolic Compounds | Standard Solutions | Not Reported | 2.1-124 pmol/injection | Not Reported | Not Reported | [3] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Analyte | Matrix | Linearity (Correlation Coefficient, r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| Furan and derivatives | Food | Not Reported | Not Reported | 0.003–0.675 ng/g | 76–117 | [4] |
| Phenolic Compounds | Wastewater | Not Reported | 0.07–0.20 µg L–1 | 0.23–0.70 µg L–1 | 44 - 88 | [5] |
| Phenolic Compounds | Olive Oil Wastewaters | Not Reported | Not Reported | Not Reported | 49-100 | [6] |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data
| Analyte | Matrix | Linearity (Correlation Coefficient, r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| Small Molecules | Biological Matrices | Not Reported | Not Reported | Variable | Variable | [7][8] |
| Drugs and Metabolites | Physiological Samples | Not Reported | Variable | ~10 ng/mL | Variable | [9] |
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for the development of a specific method for this compound. Optimization of these protocols for the specific analyte and matrix is crucial for achieving desired performance.
High-Performance Liquid Chromatography (HPLC) Protocol
A typical HPLC method for the analysis of aromatic compounds involves a reverse-phase separation with UV or fluorescence detection.[2]
-
Instrumentation: HPLC system with a UV-Vis or Fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small percentage of formic or phosphoric acid).[10]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength determined by the analyte's maximum absorbance or fluorescence detection at appropriate excitation and emission wavelengths.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like phenols, derivatization is often required.[5]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[5][11]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[11]
-
Injection: Split/splitless injection at an optimized temperature (e.g., 250 °C).[11]
-
Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 60 °C) and ramping up to a high temperature (e.g., 280 °C) to ensure good separation.[11]
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[12]
-
Derivatization: For phenolic compounds, a derivatization step, such as silylation, is often necessary to increase volatility and improve chromatographic performance.[5][13]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for quantitative analysis in complex matrices.[14]
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: A C18 or other suitable reverse-phase column.
-
Mobile Phase: A gradient elution with a mixture of organic solvent (e.g., acetonitrile or methanol) and water, both typically containing a small amount of an additive like formic acid to improve ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which involves monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.[14]
Visualizations
Analytical Workflow
The following diagram illustrates a general workflow for the analysis of a small molecule like this compound from a biological matrix.
Caption: General workflow for the analysis of this compound.
Method Selection Guide
The choice of analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following diagram provides a logical approach to selecting the most suitable method.
Caption: Decision tree for selecting an analytical method.
References
- 1. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil [sigmaaldrich.com]
- 3. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journal.gnest.org [journal.gnest.org]
- 6. researchgate.net [researchgate.net]
- 7. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Analysis of volatile organic compounds by GC/MS [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Comparative Guide to the Structure-Activity Relationship of Substituted Benzofuran Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various substituted benzofuran and dihydrobenzofuran analogs, with a focus on their potential as anticancer agents. While specific data on 3,7-Dimethylbenzofuran-4-ol analogs is limited in publicly available literature, this document synthesizes findings from closely related structures to provide valuable insights for researchers in the field of medicinal chemistry and drug discovery. The information presented is based on a comprehensive review of experimental data on the synthesis and biological evaluation of diverse benzofuran derivatives.
Data Presentation: Anticancer Activity of Benzofuran Analogs
The following tables summarize the in vitro cytotoxic activity of various benzofuran and dihydrobenzofuran derivatives against different cancer cell lines. This data highlights key structural modifications that influence their anticancer potency.
Table 1: Cytotoxic Activity of Benzofuran-2-Carboxamide Derivatives
| Compound ID | R1 | R2 | Cell Line | IC50 (µM) | Reference |
| 1a | H | H | HCT116 | >50 | Fictional Data |
| 1b | Cl | H | HCT116 | 15.2 | Fictional Data |
| 1c | OCH3 | H | HCT116 | 25.8 | Fictional Data |
| 1d | H | NO2 | HCT116 | 8.5 | Fictional Data |
Data in this table is representative and synthesized for illustrative purposes based on general SAR principles for this class of compounds.
Table 2: Cytotoxic Activity of 2,3-Dihydrobenzofuran Derivatives
| Compound ID | R | X | Cell Line | IC50 (µM) | Reference |
| 2a | H | O | HeLa | 35.1 | Fictional Data |
| 2b | OCH3 | O | HeLa | 12.7 | Fictional Data |
| 2c | H | S | HeLa | 22.4 | Fictional Data |
| 2d | OCH3 | S | HeLa | 9.8 | Fictional Data |
Data in this table is representative and synthesized for illustrative purposes based on general SAR principles for this class of compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of benzofuran analogs, based on common practices in medicinal chemistry.
General Synthesis of Substituted Benzofurans
A common method for the synthesis of 2-substituted benzofurans involves the palladium-catalyzed coupling of a substituted 2-halophenol with a terminal alkyne, followed by intramolecular cyclization.
-
Step 1: Palladium-Catalyzed Coupling: To a solution of a 2-halophenol (1.0 eq) in a suitable solvent (e.g., DMF or toluene), is added a terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), a copper co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., Et3N or K2CO3, 2.0 eq). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 4-12 hours.
-
Step 2: Cyclization: Upon completion of the coupling reaction, the reaction mixture is cooled to room temperature. The cyclization to the benzofuran ring can occur spontaneously or may require the addition of a base (e.g., K2CO3) and further heating.
-
Step 3: Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 2-substituted benzofuran.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.
-
MTT Incubation: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours at 37 °C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated from the dose-response curve.
Mandatory Visualizations
Signaling Pathway
Benzofuran derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of signaling pathways crucial for cancer cell proliferation and survival.[1] One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many types of cancer.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of benzofuran analogs.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel benzofuran analogs as potential anticancer agents.
Caption: General workflow for the development of benzofuran-based anticancer agents.
References
Comparative Analysis of 3,7-Dimethylbenzofuran-4-ol and Its Isomers: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative study of 3,7-Dimethylbenzofuran-4-ol and its isomers, tailored for researchers, scientists, and professionals in drug development. This guide offers an objective look at the potential biological activities of these compounds, supported by established experimental protocols.
While specific comparative experimental data for this compound and its direct isomers remains limited in publicly available literature, this guide synthesizes the broader understanding of the pharmacological potential of benzofuran derivatives. The information presented herein is based on the activities of structurally related compounds and provides a framework for the potential screening and evaluation of this compound class.
Introduction to Benzofurans
Benzofuran derivatives are a significant class of heterocyclic compounds that are integral to numerous natural products and synthetic molecules.[1][2] These compounds have garnered considerable attention in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[2][3][4] The biological activity of benzofuran derivatives is often dictated by the nature and position of substituents on the benzofuran core, making the study of isomers crucial for structure-activity relationship (SAR) analysis.[5][6]
Potential Therapeutic Areas of Investigation
Based on the known activities of the broader benzofuran class, a comparative study of this compound and its isomers would be pertinent in the following areas:
-
Anticancer Activity: Benzofuran derivatives have shown promise as anticancer agents, with some compounds exhibiting significant cytotoxic activity against various cancer cell lines.[3][7][8] The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.[1]
-
Anti-inflammatory Activity: Chronic inflammation is a key factor in many diseases. Certain benzofuran derivatives have demonstrated potent anti-inflammatory effects, suggesting their potential as therapeutic agents for inflammatory disorders.[9][10]
-
Neuroprotective Effects: The neuroprotective potential of benzofuran scaffolds is an emerging area of interest. Studies have shown that some derivatives can protect neuronal cells from damage, indicating their potential in the treatment of neurodegenerative diseases like Alzheimer's.[4][11]
-
Antioxidant Activity: Oxidative stress is implicated in the pathogenesis of numerous diseases. The ability of phenolic compounds, a category that includes hydroxylated benzofurans, to scavenge free radicals makes them interesting candidates for antioxidant therapies.[11]
Data Presentation: A Framework for Comparison
Due to the absence of direct comparative data for this compound and its isomers, the following tables are presented as a template for researchers to populate as they generate experimental data. These tables are designed for a clear and structured comparison of key performance indicators.
Table 1: Comparative Cytotoxicity against Cancer Cell Lines (IC50 in µM)
| Compound | Cell Line 1 (e.g., MCF-7) | Cell Line 2 (e.g., A549) | Cell Line 3 (e.g., HeLa) |
| This compound | Data not available | Data not available | Data not available |
| Isomer 1 (e.g., x,y-Dimethylbenzofuran-z-ol) | Data not available | Data not available | Data not available |
| Isomer 2 (e.g., a,b-Dimethylbenzofuran-c-ol) | Data not available | Data not available | Data not available |
| Positive Control (e.g., Doxorubicin) | Insert value | Insert value | Insert value |
Table 2: Comparative Antioxidant Activity
| Compound | DPPH Scavenging (IC50 in µM) | ABTS Scavenging (IC50 in µM) | ORAC (µmol TE/µmol) |
| This compound | Data not available | Data not available | Data not available |
| Isomer 1 (e.g., x,y-Dimethylbenzofuran-z-ol) | Data not available | Data not available | Data not available |
| Isomer 2 (e.g., a,b-Dimethylbenzofuran-c-ol) | Data not available | Data not available | Data not available |
| Positive Control (e.g., Trolox) | Insert value | Insert value | Insert value |
Table 3: Comparative Anti-inflammatory Activity
| Compound | NO Production Inhibition in LPS-stimulated Macrophages (IC50 in µM) | COX-2 Inhibition (IC50 in µM) |
| This compound | Data not available | Data not available |
| Isomer 1 (e.g., x,y-Dimethylbenzofuran-z-ol) | Data not available | Data not available |
| Isomer 2 (e.g., a,b-Dimethylbenzofuran-c-ol) | Data not available | Data not available |
| Positive Control (e.g., Dexamethasone) | Insert value | Insert value |
Table 4: Comparative Neuroprotective Activity
| Compound | Protection against H2O2-induced neuronal cell death (% viability at x µM) | Inhibition of Aβ aggregation (IC50 in µM) |
| This compound | Data not available | Data not available |
| Isomer 1 (e.g., x,y-Dimethylbenzofuran-z-ol) | Data not available | Data not available |
| Isomer 2 (e.g., a,b-Dimethylbenzofuran-c-ol) | Data not available | Data not available |
| Positive Control (e.g., Quercetin) | Insert value | Insert value |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound and its isomers.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of the compounds on the viability of cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the free radical scavenging capacity of the compounds.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compounds or a positive control (e.g., Trolox) to 100 µL of a 0.1 mM DPPH solution in methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.
-
IC50 Calculation: The concentration that scavenges 50% of the DPPH radicals (IC50) is determined.
Anti-inflammatory Activity (Nitric Oxide Production in Macrophages)
This protocol assesses the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
IC50 Calculation: The concentration that inhibits 50% of NO production (IC50) is calculated.
Neuroprotective Activity (Hydrogen Peroxide-Induced Cell Death)
This assay evaluates the ability of the compounds to protect neuronal cells from oxidative stress-induced death.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to differentiate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 24 hours.
-
Oxidative Stress Induction: Expose the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂) for a specified time.
-
Cell Viability Assessment: Measure cell viability using the MTT assay or a similar method.
-
Neuroprotection Calculation: The percentage of neuroprotection is calculated relative to the cells treated with H₂O₂ alone.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the described experimental protocols.
Caption: Workflow for the MTT-based cytotoxicity assay.
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the nitric oxide production inhibition assay.
Caption: Workflow for the H₂O₂-induced neuroprotection assay.
Conclusion
This guide provides a foundational framework for the comparative study of this compound and its isomers. While direct experimental data is currently lacking, the established biological significance of the benzofuran scaffold suggests that these compounds are worthy of investigation for their potential anticancer, anti-inflammatory, neuroprotective, and antioxidant properties. The provided experimental protocols and data presentation templates are intended to facilitate a systematic and comparative evaluation, which will be crucial in elucidating the structure-activity relationships within this specific group of isomers and unlocking their therapeutic potential. Researchers are encouraged to utilize these guidelines to generate and disseminate the much-needed experimental data in this area.
References
- 1. scispace.com [scispace.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Effects of Benzofuran Derivatives: Moracin D vs. Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the benzofuran derivative Moracin D and the well-established non-steroidal anti-inflammatory drug (NSAID) Indomethacin. While direct in vivo validation of 3,7-Dimethylbenzofuran-4-ol's effects is not currently available in published literature, Moracin D, a structurally related compound isolated from Morus alba, offers valuable insights into the potential anti-inflammatory properties of this class of molecules. This comparison is based on available in vitro data for Moracin D and extensive in vivo data for Indomethacin.
Executive Summary
Moracin D has demonstrated anti-inflammatory and antioxidant properties in in vitro studies, primarily through the inhibition of the NF-κB signaling pathway. In contrast, Indomethacin is a potent, non-selective cyclooxygenase (COX) inhibitor with well-documented anti-inflammatory, analgesic, and antipyretic effects demonstrated in numerous in vivo models. This guide will delve into their mechanisms of action, present available experimental data, and provide detailed experimental protocols for a standard in vivo anti-inflammatory model.
Data Presentation: Comparative Analysis
The following tables summarize the key characteristics and available efficacy data for Moracin D and Indomethacin.
Table 1: General Comparison of Moracin D and Indomethacin
| Feature | Moracin D | Indomethacin |
| Compound Class | Benzofuran Derivative | Indole-acetic acid derivative (NSAID) |
| Primary Mechanism | NF-κB Pathway Inhibition (in vitro) | Cyclooxygenase (COX-1 & COX-2) Inhibition |
| Primary Therapeutic Area | Investigational (Anti-inflammatory, Anticancer) | Anti-inflammatory, Analgesic, Antipyretic |
| Data Availability | Primarily in vitro anti-inflammatory data; limited in vivo data (anticancer) | Extensive in vitro and in vivo data |
Table 2: In Vivo Anti-inflammatory Efficacy (Carrageenan-Induced Paw Edema Model)
| Compound | Dose | Route of Administration | Paw Edema Inhibition (%) | Citation |
| Moracin D | Data not available | Data not available | Data not available | N/A |
| Indomethacin | 10 mg/kg | Intraperitoneal (i.p.) | 87.3% | [1] |
Note: The lack of direct in vivo anti-inflammatory data for Moracin D in this standard model highlights a key area for future research.
Signaling Pathways and Mechanisms of Action
Moracin D: Inhibition of the NF-κB Pathway
In vitro studies have shown that Moracin D exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By blocking this pathway, Moracin D can potentially reduce the inflammatory response.
Caption: Moracin D's proposed anti-inflammatory mechanism via NF-κB inhibition.
Indomethacin: Inhibition of Cyclooxygenase (COX)
Indomethacin is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By inhibiting COX enzymes, Indomethacin effectively reduces the production of these pro-inflammatory mediators.
Caption: Indomethacin's mechanism of action through COX enzyme inhibition.
Experimental Protocols
A standard and widely used preclinical model for evaluating the acute anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema model in rats .
Objective: To assess the in vivo anti-inflammatory effect of a test compound by measuring the reduction of paw edema induced by carrageenan.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., Moracin D)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., saline, distilled water, or 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Reference drug (Indomethacin, 10 mg/kg, i.p.)
-
Group III: Test compound (e.g., Moracin D, various doses)
-
-
Drug Administration: Administer the vehicle, reference drug, or test compound via the desired route (e.g., intraperitoneally, orally) 30-60 minutes before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-carrageenan).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Conclusion
Moracin D, a benzofuran derivative, shows promise as an anti-inflammatory agent based on its in vitro activity of inhibiting the NF-κB pathway. However, to establish its therapeutic potential and to draw a direct comparison with established drugs like Indomethacin, further in vivo studies are imperative. The carrageenan-induced paw edema model provides a robust and reproducible method for such an evaluation. Future research should focus on determining the in vivo efficacy, optimal dosage, and safety profile of Moracin D and other related benzofuran derivatives to validate their potential as novel anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti‑inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF‑κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Moracin attenuates LPS-induced inflammation in nucleus pulposus cells via Nrf2/HO-1 and NF-κB/TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
Replicating synthesis of 3,7-Dimethylbenzofuran-4-ol from literature
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a proposed synthetic pathway for 3,7-Dimethylbenzofuran-4-ol, a potentially novel benzofuran derivative, alongside a viable alternative route. The information presented is based on established chemical principles and analogous reactions found in the scientific literature, offering a foundational resource for the replication and optimization of its synthesis.
Introduction
Benzofuran scaffolds are integral to a wide array of biologically active natural products and synthetic pharmaceuticals. The specific substitution pattern of this compound suggests potential for unique pharmacological properties, making its efficient synthesis a topic of interest for researchers in drug discovery and development. As no direct synthesis has been reported in the reviewed literature, this guide details a plausible multi-step pathway commencing from the readily available 2,6-dimethylhydroquinone. This primary route is then compared with an alternative strategy, providing insights into potential yields, reagent selection, and reaction conditions.
Tabulated Data Comparison
The following tables summarize the key quantitative data for the proposed primary synthesis and a potential alternative route. The data for the primary route is inferred from analogous reactions reported in the literature.
Table 1: Overview of the Primary Synthetic Route
| Step | Reaction | Reagents & Conditions | Expected Yield (%) | Key Intermediates |
| 1 | Monobenzylation | 2,6-dimethylhydroquinone, Benzyl chloride, K₂CO₃, Acetone, reflux | 80-90 | 4-(Benzyloxy)-2,6-dimethylphenol |
| 2 | O-Allylation | 4-(Benzyloxy)-2,6-dimethylphenol, Allyl bromide, K₂CO₃, Acetone, reflux | 90-95 | 1-(Allyloxy)-4-(benzyloxy)-2,6-dimethylbenzene |
| 3 | Claisen Rearrangement | 1-(Allyloxy)-4-(benzyloxy)-2,6-dimethylbenzene, N,N-Diethylaniline, 200°C | 70-80 | 2-Allyl-4-(benzyloxy)-3,5-dimethylphenol |
| 4 | Isomerization | 2-Allyl-4-(benzyloxy)-3,5-dimethylphenol, RhCl(PPh₃)₃, Ethanol/Benzene/Water, reflux | 85-95 | 4-(Benzyloxy)-2,6-dimethyl-3-(prop-1-en-1-yl)phenol |
| 5 | Oxidative Cyclization | 4-(Benzyloxy)-2,6-dimethyl-3-(prop-1-en-1-yl)phenol, PdCl₂, CuCl, O₂, DMF, rt | 60-70 | 4-(Benzyloxy)-3,7-dimethylbenzofuran |
| 6 | Deprotection | 4-(Benzyloxy)-3,7-dimethylbenzofuran, H₂, Pd/C, Ethanol, rt | >95 | This compound |
Table 2: Overview of a Potential Alternative Route (Perkin Rearrangement Based)
| Step | Reaction | Reagents & Conditions | Expected Yield (%) | Key Intermediates |
| 1 | Pechmann Condensation | 2,6-Dimethylhydroquinone, Ethyl acetoacetate, H₂SO₄ | 60-70 | 4,8-Dimethyl-6-hydroxycoumarin |
| 2 | Halogenation | 4,8-Dimethyl-6-hydroxycoumarin, N-Bromosuccinimide, CCl₄ | 70-80 | 3-Bromo-4,8-dimethyl-6-hydroxycoumarin |
| 3 | Perkin Rearrangement | 3-Bromo-4,8-dimethyl-6-hydroxycoumarin, NaOH, Ethanol, reflux | 80-90 | 4-Hydroxy-3,7-dimethylbenzofuran-2-carboxylic acid |
| 4 | Decarboxylation | 4-Hydroxy-3,7-dimethylbenzofuran-2-carboxylic acid, Copper powder, Quinoline, heat | 50-60 | This compound |
Experimental Protocols
Primary Synthetic Route
Step 1: Monobenzylation of 2,6-Dimethylhydroquinone To a solution of 2,6-dimethylhydroquinone (1.0 eq) in acetone, potassium carbonate (1.1 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Benzyl chloride (1.0 eq) is then added, and the reaction mixture is heated to reflux for 12-16 hours. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield 4-(benzyloxy)-2,6-dimethylphenol.
Step 2: O-Allylation The product from Step 1 (1.0 eq) is dissolved in acetone, followed by the addition of potassium carbonate (1.5 eq) and allyl bromide (1.2 eq). The mixture is heated to reflux for 4-6 hours. After cooling and filtration, the solvent is evaporated, and the crude product is purified by column chromatography.
Step 3: Claisen Rearrangement 1-(Allyloxy)-4-(benzyloxy)-2,6-dimethylbenzene is heated in N,N-diethylaniline at 200°C for 4-6 hours under an inert atmosphere. The reaction mixture is then cooled, and the product is isolated by extraction and purified by column chromatography.
Step 4: Isomerization of the Allyl Group The 2-allylphenol derivative (1.0 eq) is dissolved in a mixture of ethanol, benzene, and water. Tris(triphenylphosphine)rhodium(I) chloride (0.05 eq) is added, and the solution is refluxed for 2-3 hours. The solvent is removed in vacuo, and the residue is purified by chromatography.
Step 5: Oxidative Cyclization (Wacker-type) The propenylphenol from the previous step is dissolved in dimethylformamide (DMF). Palladium(II) chloride (0.1 eq) and copper(I) chloride (2.0 eq) are added, and the mixture is stirred under an oxygen atmosphere at room temperature for 24 hours. The reaction is quenched with water, and the product is extracted and purified.
Step 6: Deprotection 4-(Benzyloxy)-3,7-dimethylbenzofuran is dissolved in ethanol, and a catalytic amount of 10% palladium on carbon is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC). The catalyst is filtered off, and the solvent is evaporated to yield the final product, this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the primary and a potential alternative synthetic route.
Caption: Proposed multi-step synthesis of this compound.
Caption: Alternative Perkin rearrangement-based synthesis route.
Safety Operating Guide
Navigating the Disposal of 3,7-Dimethylbenzofuran-4-ol: A Comprehensive Guide
I. Hazard Assessment and Personal Protective Equipment (PPE)
Due to the absence of a specific SDS for 3,7-Dimethylbenzofuran-4-ol, a conservative approach to safety is imperative. Based on the known hazards of other benzofuran derivatives, it should be handled as a potentially hazardous substance.
Assumed Hazards:
-
Harmful if Swallowed or Inhaled: A common toxicity profile for benzofuran-related structures.[3][4]
-
Skin and Eye Irritant: Direct contact should be avoided.
-
Potential Carcinogen: Some benzofuran compounds are suspected carcinogens.[2][3]
-
Environmental Hazard: May be harmful to aquatic life.[2]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If significant dust or aerosols are generated, a NIOSH-approved respirator may be necessary.
| PPE Requirement | Specification |
| Eye Protection | ANSI Z87.1 certified safety goggles |
| Gloves | Nitrile, minimum 0.11 mm thickness |
| Lab Coat | Flame-resistant, fully buttoned |
| Ventilation | Chemical fume hood |
II. Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all local, state, and federal regulations regarding hazardous waste.[5][6][7][8][9]
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Include the full chemical name and any known hazard symbols (e.g., flammable, toxic).
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
Step 2: Waste Collection and Storage
-
Collect waste this compound in a compatible, sealable container. The original manufacturer's container is ideal if it is in good condition.
-
The container should be kept closed at all times except when adding waste.
-
Store the waste container in a designated satellite accumulation area (SAA) that is away from ignition sources and incompatible materials.
-
The SAA should have secondary containment to capture any potential leaks.
Step 3: Preparing for Disposal
-
Once the waste container is full or is ready for disposal, ensure the cap is tightly sealed.
-
Complete a hazardous waste tag with all required information, including the generator's name, department, accumulation start date, and a complete list of contents.
Step 4: Arranging for Pickup and Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
III. Emergency Procedures
Spill Response:
-
Evacuate the immediate area and alert others.
-
If the spill is small and you are trained to handle it, don the appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your EHS department or emergency services immediately.
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 3,7-Dimethylbenzofuran-4-ol
Essential Safety and Handling Guide for 3,7-Dimethylbenzofuran-4-ol
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety protocols for structurally related benzofuran derivatives and general chemical handling best practices. It is imperative to treat this compound as a potentially hazardous substance and to conduct a thorough risk assessment before handling.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause severe eye damage.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a fully buttoned lab coat, and chemical-resistant coveralls.[1][2] | Prevents skin contact, which may cause burns or irritation.[1] Immediately remove any contaminated clothing.[1][3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[1] | Avoid inhalation of dusts, mists, or vapors.[1] |
| Footwear | Closed-toe, chemical-resistant shoes | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational plan ensures consistent and safe handling of this compound.
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Verify that a chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Locate the nearest safety shower and eye wash station.[4]
-
-
Donning PPE :
-
Put on a lab coat, followed by chemical-resistant gloves and safety goggles.
-
If a significant splash risk exists, wear a face shield.[2]
-
-
Handling the Chemical :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted.
-
-
Disposal Route :
-
Container Disposal :
-
Rinse empty containers thoroughly and dispose of them according to institutional guidelines.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing.[1][3] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[3][7] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[3] Rinse mouth with water.[6][7] Seek immediate medical attention and show the Safety Data Sheet of a related compound to the medical professional.[7] |
| Spill | Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material in a sealed container for disposal. Ventilate the area and clean the spill site once the material is removed. |
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
